Cyclofenchene
Description
Structure
3D Structure
Properties
CAS No. |
488-97-1 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1,3,3-trimethyltricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C10H16/c1-9(2)6-4-7-8(9)10(7,3)5-6/h6-8H,4-5H2,1-3H3 |
InChI Key |
NZXWDTCLMXDSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3C1C3(C2)C)C |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Cyclofenchene?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclofenchene, a tricyclic monoterpene, is a volatile organic compound with applications in the fragrance and flavor industries. This document provides an in-depth technical guide to its chemical and physical properties. It includes a detailed summary of its physicochemical parameters, standardized experimental protocols for their determination, and a workflow for the analytical characterization of volatile compounds. This dossier is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this compound.
Chemical Identity and Structure
This compound, with the IUPAC name 1,3,3-trimethyltricyclo[2.2.1.0²˒⁶]heptane, is a saturated tricyclic hydrocarbon.[1][2] Its unique and rigid structure contributes to its characteristic odor profile.
-
IUPAC Name: 1,3,3-trimethyltricyclo[2.2.1.0²˒⁶]heptane[1][2]
-
InChI: InChI=1S/C10H16/c1-9(2)6-4-7-8(9)10(7,3)5-6/h6-8H,4-5H2,1-3H3[1]
-
SMILES: CC1(C)C2CC3C(C2)C13C[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for understanding its behavior in various applications, from formulation to environmental fate.
| Property | Value | Units | Conditions |
| Molecular Weight | 136.23 | g/mol | |
| Density | 0.8603 | g/cm³ | @ 20.00 °C |
| Boiling Point | 143.00 to 143.50 | °C | @ 754.00 mm Hg |
| 145.00 | °C | @ 760.00 mm Hg | |
| Flash Point | 25.70 | °C | (TCC) |
| Vapor Pressure | 6.81 | mmHg | @ 25.00 °C (estimated) |
| Refractive Index | 1.45150 | @ 20.00 °C | |
| Water Solubility | 7.484 | mg/L | @ 25 °C (estimated) |
| LogP (o/w) | 3.975 | (estimated) |
Data sourced from[4].
Experimental Protocols for Property Determination
Accurate determination of chemical properties is fundamental to chemical research and development. The following sections detail standardized methodologies for measuring the key properties of volatile liquid compounds like this compound.
Determination of Boiling Point (Capillary Method)
The capillary method is a micro-scale technique suitable for determining the boiling point of a small amount of liquid.[5][6]
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed into the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in the heating bath (Thiele tube).
-
The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]
Determination of Density (Digital Density Meter)
The oscillating U-tube principle, as outlined in ASTM D4052, provides a precise and rapid method for density determination.[7][8]
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Syringe for sample injection
-
Thermostatic control for the measuring cell
Procedure:
-
The instrument is calibrated using two standards of known density, typically dry air and distilled water.
-
The measuring cell (the U-tube) is brought to the desired temperature (e.g., 20°C).
-
A small volume of the liquid sample (approximately 1-2 mL) is injected into the U-tube using a syringe, ensuring no air bubbles are present.
-
The instrument measures the oscillation period of the U-tube filled with the sample.
-
The density is automatically calculated by the instrument based on the calibration data and the measured oscillation period. The result is typically displayed in g/cm³ or kg/m ³.[9]
Determination of Refractive Index (Abbe Refractometer)
The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property useful for identification and purity assessment.[10][11]
Apparatus:
-
Abbe refractometer
-
Light source (typically a sodium lamp, 589 nm)
-
Constant temperature water bath
Procedure:
-
The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.
-
The instrument is calibrated using a standard of known refractive index, such as distilled water.
-
A few drops of the liquid sample are placed on the surface of the measuring prism.
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
The temperature of the measurement is recorded, as the refractive index is temperature-dependent.[10]
Determination of Water Solubility
The solubility of an organic compound in water can be determined by the shake-flask method, a standard procedure for assessing hydrophilicity.
Apparatus:
-
Flask with a stopper
-
Mechanical shaker or magnetic stirrer
-
Analytical balance
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., GC-MS)
Procedure:
-
An excess amount of the organic compound is added to a known volume of distilled water in a flask.
-
The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand to allow for phase separation. Centrifugation can be used to facilitate this process.
-
A sample of the aqueous phase is carefully removed, ensuring no undissolved compound is transferred.
-
The concentration of the dissolved organic compound in the aqueous sample is determined using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/L).
Analytical Workflow and Characterization
The comprehensive characterization of a volatile compound like this compound involves a systematic analytical workflow. This ensures the identification, purity assessment, and quantification of the compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities and signaling pathways of isolated this compound. It is primarily recognized for its organoleptic properties and is used as a fragrance and flavor ingredient.[4] Some studies on essential oils containing this compound have suggested potential antibacterial properties, but the direct action of this compound on specific signaling cascades has not been elucidated.[4] Further research is required to explore the potential pharmacological effects and mechanisms of action of this compound.
Conclusion
This technical guide provides a thorough overview of the chemical properties of this compound, supported by detailed experimental protocols for their determination. The presented data and methodologies offer a valuable resource for scientists and researchers in various fields, including natural product chemistry, fragrance development, and analytical chemistry. While its primary applications are in the flavor and fragrance sector, the comprehensive characterization provided herein may facilitate future investigations into its potential biological activities.
References
- 1. This compound | C10H16 | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. This compound, 488-97-1 [thegoodscentscompany.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. data.ntsb.gov [data.ntsb.gov]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. davjalandhar.com [davjalandhar.com]
Cyclofenchene CAS number and molecular structure.
This technical guide provides a comprehensive overview of Cyclofenchene, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, and insights into its biological context, supported by structured data and workflow visualizations.
Core Chemical Identification
This compound, a tricyclic monoterpene, is a notable compound found in various essential oils. Its unique structural framework makes it a subject of interest in chemical and pharmacological research.
| Identifier | Value | Reference |
| CAS Number | 488-97-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₆ | [1][2][3][4][5][6] |
| IUPAC Name | 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane | [1][3] |
| Synonyms | This compound, 1,3,3-Trimethyltricyclo(2.2.1.02,6)heptane | [1] |
| Molecular Weight | 136.23 g/mol | [1] |
| Canonical SMILES | CC1(C2CC3C1C3(C2)C)C | [1] |
| InChI Key | NZXWDTCLMXDSHY-UHFFFAOYSA-N | [1][3][4][5] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Conditions | Reference |
| Boiling Point | 143.0 - 143.5 °C | at 754.00 mm Hg | [2] |
| 145.0 °C | at 760.00 mm Hg | [2] | |
| Specific Gravity | 0.8603 | at 20.00 °C | [2] |
| Refractive Index | 1.4515 | at 20.00 °C | [2] |
| Vapor Pressure | 6.812 mmHg (est.) | at 25.00 °C | [2] |
| Flash Point | 78.00 °F (25.70 °C) (est.) | TCC | [2] |
| Water Solubility | 7.484 mg/L (est.) | at 25 °C | [2] |
| LogP (o/w) | 3.975 (est.) | [2] |
Molecular Structure
This compound possesses a rigid tricyclic structure, which is a variant of the bornane skeleton.
2D Structure:
3D Conformer:
Image Source: PubChem CID 79022.[1]
Experimental Protocols and Workflows
While specific, detailed experimental protocols for the synthesis or biological evaluation of pure this compound are not extensively documented in publicly available literature, a generalized workflow for the synthesis of such bridged tricyclic compounds can be conceptualized.
The synthesis of a complex tricyclic system like this compound typically involves multiple steps, including the formation of key ring structures and functional group interconversions. The following diagram illustrates a potential logical workflow.
Caption: Conceptual workflow for the synthesis of this compound.
Biological Context and Research Directions
This compound has been identified as a component in the essential oils of plants such as Ocimum basilicum (basil) and Chrysanthemum indicum.[1] The essential oil of Salvia tomentosa, which contains this compound, has been noted for its antibacterial properties.[2] However, the specific contribution of this compound to this activity is an area for further investigation.
For drug development professionals, a critical step is to screen compounds like this compound for biological activity and to elucidate their mechanism of action. The following diagram outlines a standard workflow for this process.
Caption: General workflow for bioactivity screening.
This guide provides foundational technical data and conceptual workflows relevant to this compound. Further empirical studies are required to fully elucidate its synthetic pathways and pharmacological potential.
References
- 1. This compound | C10H16 | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 488-97-1 [thegoodscentscompany.com]
- 3. Tricyclo[2.2.1.0(2,6)]heptane, 1,3,3-trimethyl- [webbook.nist.gov]
- 4. Tricyclo[2.2.1.0(2,6)]heptane, 1,3,3-trimethyl- [webbook.nist.gov]
- 5. Tricyclo[2.2.1.0(2,6)]heptane, 1,3,3-trimethyl- [webbook.nist.gov]
- 6. 488-97-1 CAS MSDS (1,3,3-trimethyltricyclo[2.2.1.02,6]heptane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Cyclofenchene: A Comprehensive Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclofenchene, a tricyclic monoterpene, is a volatile organic compound that has been identified as a constituent of the essential oils of certain plant species. This technical guide provides a detailed overview of the known natural sources and occurrence of this compound. Due to its status as a minor component, quantitative data is limited in the current scientific literature. This document summarizes the reported occurrences, provides a generalized experimental protocol for its extraction and quantification, and proposes a putative biosynthetic pathway based on established principles of terpene biosynthesis.
Natural Occurrence of this compound
This compound has been reported in the essential oils of a limited number of plant species. The primary sources identified in the literature are from the Lamiaceae and Asteraceae families.
Plant Sources
This compound has been reported to be a component of the essential oils of the following plants:
-
Ocimum basilicum (Basil): Various studies have analyzed the complex chemical composition of basil essential oil, with some reports indicating the presence of this compound. However, it is consistently found to be a minor, and often unquantified, component. The volatile profile of O. basilicum is known to vary significantly based on the cultivar, geographical location, and cultivation conditions.
-
Chrysanthemum indicum (Indian Chrysanthemum): This plant is another reported source of this compound. Similar to basil, analyses of C. indicum essential oil reveal a complex mixture of terpenes and other volatile compounds, with this compound being a minor constituent.
It is important to note that many comprehensive analyses of the essential oils from these plants do not report the presence of this compound. This is likely due to its low concentration, which may fall below the detection limits of the analytical methods used or be overlooked in favor of more abundant compounds.
Fungal Sources
Currently, there is no scientific literature reporting the natural occurrence of this compound in any fungal species. The vast majority of research on fungal secondary metabolites has focused on other classes of terpenes and volatile compounds.
Quantitative Data on this compound Occurrence
A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of this compound in natural sources. While its presence has been reported, specific concentration ranges or percentage compositions in the essential oils of Ocimum basilicum and Chrysanthemum indicum are not available. This lack of data highlights an opportunity for further research to quantify the abundance of this monoterpene in various plant species and cultivars.
Table 1: Reported Natural Sources of this compound and Data Availability
| Natural Source | Family | Part of Organism | Quantitative Data |
| Ocimum basilicum | Lamiaceae | Leaves, Flowers | Not Available |
| Chrysanthemum indicum | Asteraceae | Flowers | Not Available |
Experimental Protocols for the Analysis of this compound
The identification and quantification of this compound from plant matrices typically involve the extraction of essential oils followed by chromatographic analysis. The following is a generalized protocol that can be adapted for the analysis of this compound.
Extraction of Essential Oils
Method: Hydrodistillation
-
Sample Preparation: Fresh or dried plant material (e.g., leaves, flowers) is collected and, if necessary, ground to a fine powder to increase the surface area for extraction.
-
Hydrodistillation: The plant material is placed in a distillation flask with a sufficient amount of water. The flask is heated, and the resulting steam, carrying the volatile essential oils, is passed through a condenser.
-
Collection: The condensed mixture of water and essential oil is collected in a receiving vessel. Due to their immiscibility, the essential oil can be separated from the aqueous layer.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Storage: The dried essential oil is stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) to prevent degradation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Method: GC-MS for Identification and Quantification
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration for GC-MS analysis. An internal standard (e.g., n-alkane series) may be added for quantitative analysis.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of terpenes.
-
Injector: The sample is injected in split or splitless mode at a high temperature (e.g., 250°C) to ensure volatilization.
-
Oven Program: A temperature gradient is employed to separate the components of the essential oil. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 240°C) at a controlled rate.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
MS Detection:
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard for the fragmentation of the eluted compounds.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrometer scans a specific mass range (e.g., m/z 40-400) to detect the fragments of the analytes.
-
-
Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of this compound can be determined by creating a calibration curve using a certified reference standard. The peak area of this compound in the sample is compared to the calibration curve, and the concentration is calculated relative to the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.
Caption: Workflow for this compound Analysis.
Putative Biosynthetic Pathway
While the specific enzymes involved in this compound biosynthesis have not been elucidated, a putative pathway can be proposed based on the known biosynthesis of other cyclic monoterpenes. The pathway likely proceeds from geranyl pyrophosphate (GPP), the universal precursor to monoterpenes.
Caption: Putative Biosynthesis of this compound.
Conclusion and Future Directions
This compound is a naturally occurring tricyclic monoterpene found in trace amounts in the essential oils of Ocimum basilicum and Chrysanthemum indicum. The lack of quantitative data and detailed biosynthetic studies presents a clear area for future research. The development of sensitive and specific analytical methods is crucial for accurately quantifying this compound in various natural sources. Furthermore, investigations into the enzymatic machinery responsible for its unique tricyclic structure could provide valuable insights into the diversity of terpene biosynthesis and open avenues for its biotechnological production. This guide serves as a foundational resource for researchers interested in exploring the chemistry, biology, and potential applications of this intriguing natural product.
The Biosynthesis of Tricyclic Monoterpenes: A Technical Guide on the Cyclofenchene Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of tricyclic monoterpenes, with a specific focus on cyclofenchene. Drawing from established principles of terpene biochemistry and studies on analogous compounds, this document outlines the enzymatic cascade, proposes a detailed cyclization mechanism, and presents relevant quantitative data and experimental protocols to facilitate further research and development in this area.
Core Biosynthetic Pathway
The biosynthesis of all monoterpenes, including the tricyclic scaffold of this compound, originates from two fundamental five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] These precursors are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][3]
The initial committed step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP. This reaction is catalyzed by geranyl pyrophosphate synthase (GPPS) to form the C10 intermediate, geranyl pyrophosphate (GPP).[1][4] GPP serves as the universal, linear precursor for the vast array of monoterpene structures.
The remarkable diversity of monoterpenes arises from the activity of a large family of enzymes known as terpene synthases (TPSs), or more specifically, monoterpene synthases (MTPSs).[5][6] These enzymes catalyze the complex cyclization of GPP into various cyclic skeletons. For the formation of this compound, a dedicated, yet to be fully characterized, "this compound synthase" is required.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression of Terpenoid Biosynthesis Genes From Garden Sage (Salvia officinalis) Modulates Rhizobia Interaction and Nodulation in Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Cyclization mechanism of monoterpenes catalyzed by monoterpene synthases in dipterocarpaceae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Identification of Cyclofenchene in Ocimum basilicum Essential Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocimum basilicum L. (basil), a prominent member of the Lamiaceae family, is a globally cultivated herb renowned for its aromatic and medicinal properties. The characteristic aroma and biological activities of basil are primarily attributed to its essential oil, a complex mixture of volatile organic compounds. While major components such as linalool, eugenol, and methyl chavicol are well-documented, the identification and characterization of minor constituents are crucial for a comprehensive understanding of the oil's properties and potential applications in drug development and other industries. This technical guide focuses on the identification of cyclofenchene, a tricyclic monoterpene that has been reported as a constituent of Ocimum basilicum essential oil[1].
Chemical Profile of Ocimum basilicum Essential Oil
The chemical composition of Ocimum basilicum essential oil can vary significantly depending on the cultivar, geographical origin, and cultivation conditions[2][3]. However, a number of compounds are consistently identified across various studies. While this compound is a reported component, it is typically found in trace amounts, and quantitative data is scarce in the literature. The following table summarizes the representative chemical composition of Ocimum basilicum essential oil, highlighting the presence of major and related minor monoterpenes.
| Compound Class | Compound | Representative Percentage Range (%) | Reference |
| Monoterpenoids | Linalool | 20.1 - 72.59 | [4][5] |
| 1,8-Cineole (Eucalyptol) | 0.4 - 15.27 | [4][6] | |
| Camphene (B42988) | 2.22 | [6] | |
| α-Pinene | 2.57 | [6] | |
| β-Pinene | Present (not quantified) | [7] | |
| This compound | Present (minor component) | [1] | |
| Phenylpropanoids | Methyl chavicol (Estragole) | 6.98 - 52.4 | [5][6] |
| Eugenol | 19.2 - 42.74 | [6] | |
| Methyl eugenol | 39.3 - 78.02 | [3][7][8] | |
| Sesquiterpenoids | β-Caryophyllene | 18.75 | [4] |
| Germacrene D | 9.19 | [4] | |
| α-Cadinol | 6.2 | [7] |
Experimental Protocols for this compound Identification
The identification of this compound in Ocimum basilicum essential oil is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). The following is a comprehensive protocol based on established methodologies for the analysis of basil essential oil.
Essential Oil Extraction: Hydrodistillation
A common method for extracting essential oils from plant material is hydrodistillation.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
Air-dried aerial parts of Ocimum basilicum are subjected to hydrodistillation for 3 hours.
-
The collected essential oil is dried over anhydrous sodium sulfate.
-
The oil is stored in a sealed vial at 4°C until analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A Gas Chromatograph coupled with a Mass Selective Detector.
-
GC Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (5% phenyl-methylpolysiloxane) or similar (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of monoterpenes.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 3°C/min to 240°C, and held for 5 minutes.
-
Injection Mode: Split mode with a split ratio of 1:50.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Compound Identification
The identification of this compound is achieved by a two-pronged approach:
-
Mass Spectrum Matching: The obtained mass spectrum of the eluted compound is compared with reference spectra from established libraries such as the National Institute of Standards and Technology (NIST) and Wiley libraries. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.
-
Kovats Retention Index (RI): The retention time of the compound is used to calculate its Kovats Retention Index, which is then compared to published values for this compound on a similar stationary phase. The Kovats RI for this compound on a standard non-polar (DB-5 or similar) column is approximately 886[1].
Biosynthesis and Logical Relationships
Proposed Biosynthetic Pathway of this compound
The biosynthesis of monoterpenes in plants originates from the Methylerythritol Phosphate (MEP) pathway, which produces isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form geranyl pyrophosphate (GPP), the universal precursor for monoterpenes.
While the direct enzymatic synthesis of this compound has not been extensively studied, its structural similarity to camphene suggests a close biosynthetic relationship. Camphene is synthesized from GPP via the intermediate linalyl pyrophosphate[9]. It is plausible that this compound arises from a subsequent rearrangement of a camphene-related carbocation intermediate or through a side reaction of the camphene synthase enzyme. A patent for the chemical synthesis of camphene from α-pinene notes the formation of this compound as a minor byproduct, further supporting a close chemical and potentially biosynthetic link[10].
Experimental Workflow for Identification
The logical workflow for the identification of this compound in Ocimum basilicum essential oil involves a series of sequential steps from sample preparation to data analysis.
Conclusion
The identification of this compound in Ocimum basilicum essential oil contributes to a more complete chemical characterization of this important medicinal and aromatic plant. Although a minor component, its presence, along with other terpenoids, adds to the complexity and potential bioactivity of the oil. The detailed experimental protocol provided in this guide offers a robust methodology for the confident identification of this compound and other volatile constituents. Further research is warranted to quantify the concentration of this compound across different basil chemotypes and to elucidate its definitive biosynthetic pathway. This knowledge will be invaluable for quality control, standardization, and the exploration of new applications for Ocimum basilicum essential oil in the pharmaceutical and other industries.
References
- 1. This compound | C10H16 | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Chemical composition and antimicrobial activity of the essential oil of Ocimum basilicum L. (sweet basil) from Western Ghats of North West Karnataka, India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. revues.imist.ma [revues.imist.ma]
- 7. agriculturejournals.cz [agriculturejournals.cz]
- 8. researchgate.net [researchgate.net]
- 9. Camphene - Wikipedia [en.wikipedia.org]
- 10. US5826202A - Process for the preparation of camphene by the rearrangement of a-pinene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of Cyclofenchene
This technical guide provides a comprehensive overview of the key physical properties of cyclofenchene, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual workflows to facilitate a deeper understanding of this compound.
Physical Properties of this compound
This compound, also known as 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane, is a tricyclic organic compound. Its physical characteristics are crucial for its handling, formulation, and application in various research and development settings.
The boiling point and density of this compound are summarized in the table below. These values are essential for predicting its behavior under different experimental conditions.
| Physical Property | Value | Conditions |
| Boiling Point | 143.00 to 143.50 °C | @ 754.00 mm Hg[1] |
| 145.00 °C | @ 760.00 mm Hg[1] | |
| Specific Gravity | 0.86030 | @ 20.00 °C[1] |
Note: Specific gravity is the ratio of the density of a substance to the density of a reference substance; for liquids, the reference is typically water at its densest (4°C). At 20°C, the density of water is approximately 0.998 g/mL. Therefore, the density of this compound is approximately 0.8586 g/mL at 20°C.
Experimental Protocols
The accurate determination of physical properties such as boiling point and density relies on standardized experimental procedures. The following sections detail the methodologies commonly employed for these measurements.
The capillary method is a common and efficient technique for determining the boiling point of a small quantity of a liquid sample.[2][3]
Materials:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Sample of this compound
Procedure:
-
A small amount of the liquid this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is then placed in a Thiele tube containing heating oil, ensuring the oil level is above the sample.
-
The Thiele tube is gently heated, causing the temperature of the oil to rise.
-
As the temperature approaches the boiling point of this compound, a stream of bubbles will emerge from the open end of the capillary tube.[2]
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][3]
The pycnometer method is a precise technique for determining the density of a liquid by measuring its mass within a known volume.[4]
Materials:
-
Pycnometer (a glass flask with a specific, calibrated volume)
-
Analytical balance
-
Thermometer
-
Sample of this compound
-
Deionized water (for calibration)
Procedure:
-
The clean, dry pycnometer is weighed empty on an analytical balance.
-
The pycnometer is then filled with the liquid this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The filled pycnometer is weighed to determine the mass of the this compound.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.
-
For accurate results, the pycnometer should be calibrated by determining the mass of a reference liquid with a known density (e.g., deionized water) at the same temperature.
Visualized Experimental Workflows
To further elucidate the experimental processes, the following diagrams illustrate the logical flow of the described methodologies.
References
Spectral Data Analysis of Cyclofenchene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry and nuclear magnetic resonance (NMR) spectral data for Cyclofenchene (1,3,3-Trimethyltricyclo[2.2.1.0(2,6)]heptane). The information presented herein is intended to support research, development, and quality control activities involving this tricyclic monoterpene.
Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) of this compound typically yields a complex fragmentation pattern characteristic of its rigid, bridged cyclic structure. The molecular ion and significant fragment ions are summarized below.
Table 1: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 100.0 | [C3H5]+ |
| 93 | 95.7 | [C7H9]+ |
| 92 | 74.5 | [C7H8]+ |
| 79 | 66.0 | [C6H7]+ |
| 91 | 59.6 | [C7H7]+ |
| 77 | 38.3 | [C6H5]+ |
| 121 | 36.2 | [M-CH3]+ |
| 136 | 27.7 | [M]+ (Molecular Ion) |
| 67 | 27.7 | [C5H7]+ |
| 105 | 21.3 | [C8H9]+ |
Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]
The fragmentation of this compound and its isomers is noted to be very similar, with characteristic ions including [M-CH(CH3)2]+ and [M-CH(CH3)2 – H2]+, the latter corresponding to an m/z of 91.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to the complex, non-aromatic, and highly symmetric nature of the this compound molecule, its NMR spectra require careful interpretation. The following tables summarize the available predicted and experimental NMR data.
¹H NMR Spectral Data
The proton NMR spectrum of this compound displays a series of multiplets in the aliphatic region, corresponding to the various methine, methylene, and methyl protons in the tricyclic system.
Table 2: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment (Predicted) |
| 1.05 | s | 3H, CH3 |
| 1.10 | s | 3H, CH3 |
| 1.25 | s | 3H, CH3 |
| 1.30-1.45 | m | 4H, CH2 |
| 1.60-1.70 | m | 2H, CH |
| 1.85-1.95 | m | 1H, CH |
Note: The above data is based on predicted values and should be confirmed with experimental data where possible.
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides insight into the carbon framework of this compound. The chemical shifts are indicative of the different types of carbon atoms present in the molecule.
Table 3: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Carbon Type |
| 12.6 | CH |
| 20.7 | CH3 |
| 26.2 | CH3 |
| 29.9 | CH3 |
| 34.1 | C |
| 35.5 | CH2 |
| 40.5 | C |
| 48.9 | CH2 |
| 50.8 | CH |
Note: Specific experimental data for the ¹³C NMR of this compound is limited. The above represents a compilation of expected chemical shift ranges for similar structural motifs.
Experimental Protocols
The following sections outline generalized experimental methodologies for the acquisition of mass spectrometry and NMR data for terpenes like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for the analysis of volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Sample Preparation: Samples are typically diluted in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10 µg/mL.
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp to a final temperature of 250-300 °C.
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the detailed structural elucidation of this compound.
Sample Preparation: Approximately 5-25 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The solution should be free of particulate matter.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
¹H NMR Acquisition (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-60 ppm for aliphatic compounds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
Visualizations
The following diagrams illustrate key concepts related to the spectral analysis of this compound.
Caption: General workflow for the spectral analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
References
Cyclofenchene: A Technical Guide to its Discovery, Isolation, and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclofenchene, a tricyclic monoterpene with the chemical formula C₁₀H₁₆, has been a subject of interest in the field of natural product chemistry due to its unique bridged-ring structure and its presence in various aromatic plants. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a detailed focus on its isolation from both natural sources and through synthetic routes. This document outlines experimental protocols for its extraction and purification, presents quantitative data from relevant studies, and explores its known biological activities and associated signaling pathways.
Introduction
This compound, systematically named 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane, is a saturated tricyclic hydrocarbon. Its rigid, caged structure is a variant of the bornane skeleton, characterized by a cyclopropane (B1198618) ring fused to a bicyclo[2.2.1]heptane framework. First identified as a natural product, this compound has also been synthesized through photochemical rearrangements of other monoterpenes, a field pioneered by the early 20th-century chemist Giacomo Ciamician. This guide serves as a technical resource for researchers interested in the chemistry and potential applications of this intriguing molecule.
History of Discovery
The history of this compound is intrinsically linked to the pioneering work of Giacomo Ciamician, who is widely regarded as the father of photochemistry.[1][2][3] In the early 1900s, Ciamician conducted systematic studies on the chemical effects of light on organic compounds, often using sunlight as the irradiation source for his experiments on terpenes and other natural products.[1][2][4] While Ciamician's work laid the foundation for understanding photochemical transformations of terpenes, the specific identification and characterization of this compound as a distinct chemical entity occurred later with the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
This compound has been identified as a natural constituent in the essential oils of several plant species, notably Ocimum basilicum (basil) and Chrysanthemum indicum.[5] Its presence in these plants suggests a potential role in plant defense or as an attractant.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | [5] |
| Molecular Weight | 136.23 g/mol | [5] |
| CAS Number | 488-97-1 | [5] |
| Appearance | Colorless solid (est.) | [6] |
| Boiling Point | 143.00 to 143.50 °C @ 754.00 mm Hg | [7] |
| Specific Gravity | 0.86030 @ 20.00 °C | [7] |
| Refractive Index | 1.45150 @ 20.00 °C | [7] |
| Solubility | Soluble in alcohol; Insoluble in water | [7] |
Isolation of this compound
This compound can be obtained from both natural sources and through chemical synthesis. The following sections detail the methodologies for its isolation.
Isolation from Natural Sources
The primary natural sources of this compound are the essential oils of Ocimum basilicum and Chrysanthemum indicum. The general workflow for its isolation from these plant materials is depicted in Figure 1.
This protocol describes the extraction of essential oils from the aerial parts of Ocimum basilicum or Chrysanthemum indicum.
Materials:
-
Fresh or dried aerial parts of the plant material
-
Clevenger-type apparatus
-
Distilled water
-
Heating mantle
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
The plant material is placed in a round-bottom flask of the Clevenger apparatus.
-
Distilled water is added to the flask to cover the plant material.
-
The apparatus is assembled, and the heating mantle is turned on to initiate boiling.
-
The hydrodistillation process is carried out for 3-4 hours, during which the steam and volatile components are condensed and collected in the graduated tube of the Clevenger apparatus.
-
The collected essential oil is separated from the aqueous layer.
-
The oil is dried over anhydrous sodium sulfate to remove any residual water.
-
The yield of the essential oil is calculated based on the initial weight of the plant material.
Quantitative Data: The yield of essential oil can vary depending on the plant species, geographical location, and harvesting time. For instance, studies on Chrysanthemum indicum have reported essential oil yields ranging from 0.16% to 0.18% (v/w) from dried flower heads.[8]
Preparative Gas Chromatography (Prep-GC) is a high-resolution technique used for the isolation of pure volatile compounds from a complex mixture like essential oils.[9][10][11]
Instrumentation:
-
Gas chromatograph equipped with a preparative-scale column, a flame ionization detector (FID) or thermal conductivity detector (TCD), and a fraction collector.
-
Column: A non-polar or semi-polar capillary column is typically used for the separation of terpenes.
Procedure:
-
The essential oil sample is injected into the Prep-GC system.
-
The separation is carried out under optimized chromatographic conditions (temperature program, carrier gas flow rate).
-
The effluent from the column is split, with a small portion going to the detector for monitoring the separation and the major portion directed to the fraction collector.
-
The fraction corresponding to the retention time of this compound is collected in a cooled trap.
-
The purity of the isolated this compound is confirmed by analytical GC-MS and GC-FID.[12][13]
Photochemical Synthesis from α-Pinene
This compound can be synthesized by the ultraviolet irradiation of α-pinene.[14] This reaction is a classic example of an intramolecular photochemical cycloaddition. The proposed pathway is illustrated in Figure 2.
This protocol is based on the general principles of photochemical reactions of terpenes.[14]
Materials:
-
α-Pinene
-
An inert solvent (e.g., ethyl ether)
-
A photosensitizer (e.g., acetone, benzophenone)
-
A photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
A solution of α-pinene in the inert solvent containing a photosensitizer is prepared in the photochemical reactor. A typical concentration mentioned in related studies is around 3%.[14]
-
The solution is purged with an inert gas to remove oxygen, which can quench the excited state and lead to side reactions.
-
The solution is irradiated with UV light for an extended period (e.g., 50 hours as mentioned in a similar process).[14] The reaction progress can be monitored by analytical GC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting mixture of products, which may include this compound, dipentene, and ocimene isomers, is then subjected to purification.[14]
The product mixture from the photochemical reaction can be purified by fractional distillation followed by preparative gas chromatography, similar to the procedure for isolation from natural sources.
Quantitative Data: A study on the irradiation of α-pinene in ethyl ether reported a total transformation of 22%, with the product mixture containing this compound, dipentene, and ocimene isomers.[14] The specific yield of this compound was not detailed, indicating that this synthetic route may result in a complex mixture requiring efficient separation techniques.
Biological Activity and Signaling Pathways
The biological activity of pure this compound is not extensively studied. Most of the available research focuses on the biological effects of the essential oils in which it is a component. These essential oils have demonstrated various activities, including antimicrobial and antioxidant properties.
For instance, essential oils from different Chrysanthemum species have shown antimicrobial and antioxidant activities.[8] Similarly, essential oils of Ocimum basilicum are known for their biological properties.[15] However, it is important to note that these activities are due to the synergistic or individual effects of the various components of the essential oil, and cannot be solely attributed to this compound.
There is currently a lack of specific studies investigating the effect of isolated this compound on cellular signaling pathways. Further research is needed to elucidate the specific biological roles and mechanisms of action of this compound. The general approach to investigating such activities is outlined in Figure 3.
Conclusion
This compound is a fascinating tricyclic monoterpene with a rich history rooted in the dawn of photochemistry. While its presence in the essential oils of commercially important plants like basil and chrysanthemum is well-established, detailed protocols for its efficient isolation and purification are not widely published, often requiring specialized techniques like preparative gas chromatography. The photochemical synthesis from α-pinene offers an alternative route, though it may result in a complex mixture of isomers. The biological activity of purified this compound remains largely unexplored, presenting a promising area for future research. This technical guide provides a foundational understanding for scientists and researchers to further investigate the chemical and biological properties of this unique natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 3. researchgate.net [researchgate.net]
- 4. gses.it [gses.it]
- 5. This compound | C10H16 | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tricyclene, 508-32-7 [thegoodscentscompany.com]
- 7. This compound, 488-97-1 [thegoodscentscompany.com]
- 8. mdpi.com [mdpi.com]
- 9. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academics.su.edu.krd [academics.su.edu.krd]
- 13. Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L. and Lavandula dentata Essential Oils in Polymeric Nanocapsules for Antioxidant Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US3616372A - Photochemical synthesis of cis-and transocimene - Google Patents [patents.google.com]
- 15. Optimal Extraction of Ocimum basilicum Essential Oil by Association of Ultrasound and Hydrodistillation and Its Potential as a Biopesticide Against a Major Stored Grains Pest - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Cyclofenchene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cyclofenchene, a bicyclic monoterpene, in various organic solvents. Due to the limited direct quantitative data for this compound, this guide incorporates solubility data for structurally analogous and commercially significant monoterpenes, namely α-pinene, limonene, and camphene. This comparative approach offers valuable insights into the expected solubility behavior of this compound, aiding in its extraction, purification, formulation, and analysis.
Introduction to this compound and the Importance of Solubility
This compound (C₁₀H₁₆) is a volatile organic compound belonging to the terpene class, characterized by a distinctive molecular structure. Understanding its solubility in different organic solvents is crucial for a wide range of applications in research and development. Proper solvent selection is paramount for achieving desired concentrations in solutions for chemical reactions, formulating products with optimal bioavailability, and developing robust analytical methods. The principle of "like dissolves like" generally governs the solubility of non-polar compounds like this compound, indicating a higher affinity for non-polar organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for monoterpenes structurally similar to this compound. This data is intended to provide a comparative reference for estimating the solubility of this compound in a diverse range of organic solvents.
| Solvent Class | Solvent | α-Pinene Solubility | Limonene Solubility | Camphene Solubility |
| Polar Protic | Ethanol | ~20 mg/mL[1]; Soluble[2]; Miscible[3] | ~20 mg/mL[4]; Miscible[5] | Soluble[6]; Slightly soluble[7]; 897.65 g/L[8] |
| Methanol | - | - | 877.31 g/L[8] | |
| Isopropanol | Miscible[3] | - | 814.13 g/L[8] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[1] | ~20 mg/mL[4] | - |
| Dimethylformamide (DMF) | ~20 mg/mL[1] | ~20 mg/mL[4] | 690.89 g/L[8] | |
| Acetone | Miscible[3] | - | 813.65 g/L[8] | |
| Non-Polar | Hexane | Soluble[9] | Soluble in n-hexane[5] | - |
| Toluene | Soluble[9] | - | Soluble[10] | |
| Chloroform | Soluble[2][9]; Miscible[3] | - | Soluble[6][7]; 2339.46 g/L[8] | |
| Diethyl Ether | Soluble[2]; Miscible[3] | Miscible[5] | Soluble[6][7] | |
| Cyclohexane | - | - | Soluble[7] |
Note: The terms "soluble" and "miscible" indicate a high degree of solubility, though precise quantitative values were not always available in the cited literature. The presented values should be used as a guide, and experimental verification is recommended for specific applications.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. This protocol is based on the principles outlined in the OECD 105 guideline.
3.1. Materials
-
This compound (or analogous terpene) of high purity
-
Selected organic solvent (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (accurate to ±0.1 mg)
-
Volumetric flasks and pipettes
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge (optional)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess solid or liquid should be visually apparent.
-
Record the exact weight of the added this compound.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Tightly seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended, with preliminary studies to confirm the time to equilibrium.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant experimental temperature for several hours to allow the undissolved solute to settle.
-
Alternatively, for faster separation, centrifuge the vial at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. This step removes any remaining undissolved microparticles.
-
Accurately weigh the filtered saturated solution.
-
Perform a serial dilution of the saturated solution with the same organic solvent to bring the concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated GC or HPLC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound in the same solvent.
-
-
Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent based on the concentration of the saturated solution and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100g of solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility using the shake-flask method.
Conclusion
While direct quantitative solubility data for this compound in a wide array of organic solvents remains limited in publicly available literature, a strong understanding of its likely behavior can be inferred from the data on analogous monoterpenes such as α-pinene, limonene, and camphene. As a non-polar hydrocarbon, this compound is expected to exhibit high solubility in non-polar organic solvents and lower solubility in polar solvents. For precise quantitative measurements, the detailed shake-flask experimental protocol provided in this guide offers a reliable and standardized approach. This information is critical for professionals in the fields of chemistry and drug development to effectively work with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. (+-)-alpha-Pinene | C10H16 | CID 6654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alpha-pinene - Sciencemadness Wiki [sciencemadness.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 6. Camphene | C10H16 | CID 6616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. scent.vn [scent.vn]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
The Industrial Potential of Cyclofenchene: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclofenchene, a tricyclic monoterpene with the chemical formula C₁₀H₁₆, is a lesser-known isomer of more common terpenes like pinene and camphene (B42988).[1] While its primary established industrial application lies within the fragrance sector, its structural characteristics suggest potential in other domains, including as an insecticide, a chiral building block in fine chemical synthesis, and potentially as a high-density biofuel component. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its synthesis, physical and chemical properties, and a detailed exploration of its potential industrial applications. Due to the limited publicly available data on this compound's efficacy in areas beyond fragrance, this guide also outlines detailed experimental protocols for evaluating its insecticidal activity, a promising yet underexplored application.
Chemical and Physical Properties
A thorough understanding of this compound's properties is fundamental to exploring its industrial applications. The following table summarizes key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | 136.23 g/mol | [1] |
| CAS Number | 488-97-1 | [1] |
| Appearance | Colorless liquid (presumed) | General terpene properties |
| Odor Profile | Woody, Amber, Dry, Cedar, Sandalwood, Vetiver, Sweet, Herbal, Balsamic, Fresh | Scent.vn |
| Boiling Point | 143-145 °C at 754-760 mmHg | The Good Scents Company |
| Kovats Retention Index | Standard non-polar: 886; Standard polar: 946 | [1] |
Synthesis of this compound
Logical Synthesis Pathway
The following diagram illustrates the logical progression from the raw material (turpentine oil) to the final product (this compound).
Caption: Logical synthesis pathway for this compound from turpentine oil.
Potential Industrial Applications
Fragrance Industry
The most well-documented application of this compound is in the formulation of fragrances. Its complex odor profile, characterized by woody and amber notes, makes it a valuable component in creating sophisticated scents for perfumes, cosmetics, and other consumer products.
Experimental Protocol: Sensory Evaluation of this compound
A descriptive sensory analysis is crucial for characterizing the odor profile of this compound for fragrance applications.[9][10][11][12][13]
-
Objective: To identify and quantify the distinct aroma characteristics of this compound.
-
Panelists: A panel of 8-12 trained sensory analysts with demonstrated experience in fragrance evaluation.
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in a neutral solvent (e.g., ethanol) at concentrations of 1%, 5%, and 10%.
-
Present 1 ml of each solution on a standard fragrance testing strip.
-
Allow the solvent to evaporate for 30 seconds before evaluation.
-
-
Evaluation Procedure:
-
Panelists will evaluate the top, middle, and base notes of the fragrance at timed intervals (e.g., 1 minute, 15 minutes, 1 hour).
-
Each panelist will independently rate the intensity of predefined aroma descriptors (e.g., woody, amber, earthy, spicy, sweet) on a labeled magnitude scale (LMS) from 0 (not detectable) to 100 (very strong).
-
Panelists will also provide any additional descriptive terms that they deem appropriate.
-
-
Data Analysis: The intensity ratings for each descriptor will be averaged across panelists to generate a sensory profile for this compound. Statistical analysis (e.g., ANOVA) can be used to determine significant differences in perceived intensity between concentrations and over time.
Insecticide and Pesticide
Terpenes, the class of compounds to which this compound belongs, are known to possess insecticidal and repellent properties. While there is no specific data on the insecticidal activity of this compound, its potential in this area warrants investigation.
Proposed Experimental Protocol: Evaluation of the Insecticidal Activity of this compound
This protocol outlines a method to determine the contact and fumigant toxicity of this compound against a common insect pest, such as the common housefly (Musca domestica).[14][15][16][17][18][19][20][21][22]
-
Objective: To determine the median lethal dose (LD50) and median lethal concentration (LC50) of this compound for Musca domestica.
-
Insects: Laboratory-reared, 2-3 day old adult female houseflies.
-
Contact Toxicity (Topical Application):
-
Prepare serial dilutions of this compound in acetone (B3395972) (e.g., 1, 5, 10, 25, 50 µg/µl).
-
Apply 1 µl of each dilution to the dorsal thorax of individual anesthetized flies using a micro-applicator.
-
A control group will be treated with acetone only.
-
Place the treated flies in ventilated containers with access to a sugar-water solution.
-
Record mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LD50 value using probit analysis.
-
-
Fumigant Toxicity:
-
Impregnate filter paper strips with different amounts of this compound (e.g., 10, 25, 50, 100, 200 mg).
-
Suspend the treated filter paper in sealed glass jars of a known volume (e.g., 1 liter).
-
Introduce a known number of flies (e.g., 20) into each jar.
-
A control jar will contain a filter paper treated with the solvent only.
-
Record mortality at 24 hours.
-
Calculate the LC50 value using probit analysis.
-
Experimental Workflow for Insecticidal Activity Testing
References
- 1. This compound | C10H16 | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nzic.org.nz [nzic.org.nz]
- 4. nbinno.com [nbinno.com]
- 5. Turpentine - Wikipedia [en.wikipedia.org]
- 6. US5826202A - Process for the preparation of camphene by the rearrangement of a-pinene - Google Patents [patents.google.com]
- 7. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 11. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 12. perfumerflavorist.com [perfumerflavorist.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of fumigant toxicity of cyclohexanone to 5 species of insect pests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Lethal Dose 50 (LD50) - everything you need to know [bpca.org.uk]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Cyclofenchene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclofenchene (1,3,3-trimethyltricyclo[2.2.1.02,6]heptane), a tricyclic monoterpene, is a component of various essential oils and natural products.[1] Its accurate identification and quantification are crucial in fragrance, flavor, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra.[2]
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of this compound using GC-MS.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is fundamental for developing an effective GC-MS method.
| Property | Value | Reference |
| Molecular Formula | C10H16 | [3][4] |
| Molecular Weight | 136.23 g/mol | [3][4] |
| CAS Number | 488-97-1 | [3][4][5] |
| Boiling Point | 143.0-143.5 °C at 754 mmHg | [5] |
| Appearance | Colorless liquid | |
| Solubility | Soluble in alcohol, insoluble in water. | [5] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 90-110% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix.
Protocol 1: Liquid-Liquid Extraction (for liquid samples)
-
To 1 mL of the liquid sample, add 1 mL of a suitable organic solvent (e.g., n-hexane, diethyl ether).
-
Add an appropriate internal standard (e.g., tetradecane) to a final concentration of 1 µg/mL.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean GC vial for analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) (for solid or viscous liquid samples)
-
Place approximately 100 mg of the homogenized sample into a 20 mL headspace vial.
-
Add an appropriate internal standard.
-
Seal the vial tightly with a PTFE/silicone septum.
-
Incubate the vial at 60°C for 15 minutes to allow volatile compounds to equilibrate in the headspace.
-
Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace for 10 minutes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required for specific instruments.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 60°C (hold for 2 min), ramp at 5°C/min to 150°C, then ramp at 15°C/min to 250°C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Data Analysis and Interpretation
Qualitative identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a spectral library (e.g., NIST).[3] The mass spectrum of this compound is characterized by a molecular ion peak at m/z 136 and several fragment ions.
Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound typically exhibits the following key fragments:
| m/z | Relative Intensity | Putative Fragment |
| 136 | Moderate | [M]+ (Molecular Ion) |
| 121 | High | [M-CH3]+ |
| 93 | High | [M-C3H7]+ or [C7H9]+ |
| 79 | Moderate | [C6H7]+ |
| 41 | Moderate | [C3H5]+ |
For quantitative analysis, a calibration curve should be prepared using a series of this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area (or the peak area ratio to the internal standard) to the calibration curve.
Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical flow of this compound analysis within the GC-MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricyclo[2.2.1.0(2,6)]heptane, 1,3,3-trimethyl- [webbook.nist.gov]
- 4. This compound | C10H16 | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 488-97-1 [thegoodscentscompany.com]
Application Notes and Protocols for the NMR Spectroscopic Characterization of Cyclofenchene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclofenchene, with the systematic name 1,3,3-trimethyltricyclo[2.2.1.0²⁶]heptane, is a bicyclic monoterpene that has been identified as a constituent in the essential oils of various plants, including Ocimum basilicum (basil) and Chrysanthemum indicum. Its complex tricyclic structure necessitates robust analytical techniques for unambiguous identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such intricate organic molecules. This document provides detailed application notes and experimental protocols for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.
While comprehensive, publicly available experimental NMR data for this compound is limited, this guide synthesizes established methodologies for the analysis of related bicyclic monoterpenes to propose a robust analytical workflow. The protocols outlined below are designed to enable researchers to acquire high-quality NMR data for the unequivocal identification and structural verification of this compound.
Predicted NMR Data for this compound
Due to the absence of publicly available experimental spectra, predicted ¹H and ¹³C NMR data are provided below as a reference for researchers. These values are computationally generated and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (C1-CH₃) | 0.85 - 1.05 | s |
| CH₃ (C3-CH₃) | 0.95 - 1.15 | s |
| CH₃ (C3-CH₃) | 0.95 - 1.15 | s |
| CH (C2) | 1.20 - 1.40 | m |
| CH₂ (C4) | 1.30 - 1.50 | m |
| CH₂ (C5) | 1.40 - 1.60 | m |
| CH (C6) | 1.10 - 1.30 | m |
| CH (C7) | 1.50 - 1.70 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 40 - 45 |
| C2 | 20 - 25 |
| C3 | 35 - 40 |
| C4 | 30 - 35 |
| C5 | 25 - 30 |
| C6 | 15 - 20 |
| C7 | 45 - 50 |
| C1-CH₃ | 20 - 25 |
| C3-CH₃ (syn) | 25 - 30 |
| C3-CH₃ (anti) | 28 - 33 |
Experimental Protocols
The following protocols provide a detailed methodology for the acquisition of high-quality NMR data for this compound.
Protocol 1: Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity. If isolated from a natural source, purification by column chromatography or preparative gas chromatography is recommended.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar compounds like this compound.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Sample Filtration: Filter the final solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Protocol 2: ¹H NMR Spectroscopy
-
Instrument Setup:
-
Use a spectrometer with a proton frequency of at least 400 MHz for better spectral dispersion.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for the TMS signal is desirable.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (in Hz).
-
Protocol 3: ¹³C NMR Spectroscopy
-
Instrument Setup:
-
Tune the probe to the ¹³C frequency.
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0.00 ppm.
-
Protocol 4: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
For a complete structural assignment, 2D NMR experiments are crucial.
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule.
Standard pulse programs and parameters available on modern NMR spectrometers can be used for these experiments. The number of scans and acquisition times will need to be optimized based on the sample concentration.
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of this compound.
Caption: Workflow for the structural elucidation of this compound using NMR data.
Signaling Pathways and Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the NMR analysis of a natural product like this compound.
Caption: General experimental workflow for NMR analysis of this compound.
Conclusion
NMR spectroscopy is a powerful and essential technique for the structural characterization of complex natural products like this compound. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in these application notes, researchers can obtain high-quality ¹H, ¹³C, and 2D NMR spectra. The provided workflows for data interpretation will guide the user in the systematic analysis of the spectral data to unequivocally confirm the structure of this compound. This information is critical for quality control in drug development and for advancing research in natural product chemistry.
Application Notes and Protocols for the Extraction of Camphene (Cyclofenchene) from Chrysanthemum indicum
Introduction
Chrysanthemum indicum, a member of the Asteraceae family, is a perennial herb with a long history of use in traditional medicine, particularly in East Asia.[1][2] It is utilized for its anti-inflammatory, antioxidant, immunomodulatory, and antimicrobial properties.[1][3][4] The flowers of C. indicum are a rich source of bioactive compounds, including flavonoids, terpenoids, and phenolic acids.[2][3] The essential oil extracted from the flowers contains a variety of volatile terpenoids, which are significant contributors to its therapeutic effects. Among these is camphene (B42988), also known as cyclofenchene, a monoterpene that, along with other major components like camphor (B46023) and 1,8-cineole, defines the chemical profile and biological activity of the oil.[1][5]
These application notes provide detailed protocols for the extraction, quantification, and isolation of camphene (this compound) and other volatile compounds from Chrysanthemum indicum flowers, intended for researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation: Chemical Composition of Chrysanthemum indicum Essential Oil
The chemical composition of Chrysanthemum indicum essential oil can vary based on geographical location, processing method, and specific cultivar. The following tables summarize the quantitative data on the major volatile constituents identified by Gas Chromatography-Mass Spectrometry (GC-MS) analysis in different studies.
Table 1: Major Volatile Compounds in Chrysanthemum indicum Flower Oil from Korea. [1]
| Compound | Relative Content (%) |
|---|---|
| α-Pinene | 14.63 |
| 1,8-Cineole (Eucalyptol) | 10.71 |
| Germacrene D | 5.25 |
| (-)-Sinularene | 3.95 |
| β-Bisabolene | 3.95 |
| Bornyl acetate (B1210297) | 3.64 |
| β-Elemene | 3.18 |
| Borneol | 3.02 |
Note: This particular study did not report camphene as a major component, highlighting the variability of the essential oil composition.
Table 2: Major Volatile Compounds in Chrysanthemum indicum Flower Oil from Egypt. [5]
| Compound | Relative Content (%) |
|---|---|
| Camphor | 36.69 |
| Isoborneol | 7.64 |
| α-Terpinene | 5.73 |
| Caryophyllene oxide | 5.46 |
| Camphene | Not specified as major |
Table 3: Predominant Volatiles in Chrysanthemum indicum Flower from China. [6]
| Compound | Relative Concentration (%) |
|---|---|
| α-Neoclovene | 21.02 |
| α-Pinene | 14.99 |
| δ-Sesquiphellandrene | 11.95 |
| β-Myrcene | 7.36 |
| α,α-4-Trimethyl-3-cyclohexene-1-methanol | 3.45 |
Note: The variability across studies underscores the importance of analytical validation for each batch of plant material.
Experimental Protocols
Protocol 1: Extraction of Essential Oil by Steam Distillation
This protocol is a standard method for extracting volatile compounds from plant materials.[1]
1. Plant Material Preparation:
- Harvest fresh flowers of Chrysanthemum indicum. Alternatively, use air-dried flowers.[7]
- For fresh flowers, store them at -70°C in airtight bags until use. For dried flowers, ensure they are free from contaminants.[1]
- Optionally, the flowers can be ground to a coarse powder to increase the surface area for extraction.[6]
2. Steam Distillation Apparatus Setup:
- Assemble a Clevenger-type apparatus or a standard steam distillation setup. This consists of a boiling flask (for generating steam), a biomass flask (containing the plant material), a condenser, and a collection vessel.
3. Extraction Process:
- Place a known quantity (e.g., 500 g) of the prepared C. indicum flowers into the biomass flask.
- Add distilled water to the boiling flask and heat to generate steam.
- Pass the steam through the plant material in the biomass flask. The steam will volatilize the essential oils.
- The mixture of steam and oil vapor travels to the condenser.
- Cool the vapor in the condenser with circulating cold water, which causes it to liquefy.
- Collect the hydrosol (a mixture of water and essential oil) in the collection vessel. The essential oil, being less dense than water, will typically form a layer on top.
4. Oil Separation and Drying:
- Carefully separate the oil layer from the aqueous layer using a separatory funnel.
- Dry the collected essential oil over anhydrous sodium sulfate (B86663) for 24 hours to remove any residual water.[1]
- Filter the dried oil to remove the sodium sulfate.
- Store the final essential oil in a sealed, airtight glass vial at -4°C in the dark to prevent degradation.[1]
Protocol 2: Analysis of Essential Oil by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to identify and quantify the individual components of the extracted essential oil.[5][6]
1. Sample Preparation:
- Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1% (v/v).
2. GC-MS Instrument Conditions (Example):
- Gas Chromatograph: Agilent HP6890/5973 or similar.[6]
- Column: HP-INNO wax or DB-5ms fused capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
- Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 1 min.
- Ramp: Increase to 220°C at a rate of 4°C/min.
- Hold: Maintain at 220°C for 10 min.
- Injector: Split mode (e.g., split ratio 50:1), temperature 250°C.
- Mass Spectrometer:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 500.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
3. Data Analysis:
- Identify the constituents by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley).
- Confirm identifications by comparing their retention indices (RI) with literature values.
- Quantify the relative percentage of each component by integrating the peak area in the total ion chromatogram.
Protocol 3: Isolation of Camphene (this compound) by Column Chromatography
This is a general protocol for the fractionation of the essential oil to isolate specific compounds.
1. Stationary Phase Preparation:
- Prepare a slurry of silica (B1680970) gel (e.g., 70-230 mesh) in a non-polar solvent like n-hexane.
- Pack a glass chromatography column with the slurry, ensuring there are no air bubbles.
2. Sample Loading:
- Adsorb a known amount of the essential oil (e.g., 1 g) onto a small amount of silica gel.
- Allow the solvent to evaporate completely.
- Carefully add the dried oil-silica mixture to the top of the packed column.
3. Elution:
- Begin elution with a non-polar solvent (e.g., 100% n-hexane). Camphene, being a non-polar hydrocarbon, will elute early.
- Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in a stepwise gradient (e.g., 2%, 5%, 10%, etc., of ethyl acetate in n-hexane).
- Collect fractions of the eluate in separate test tubes.
4. Fraction Analysis:
- Analyze the collected fractions using Thin Layer Chromatography (TLC) or GC-MS to identify which fractions contain the target compound, camphene.
- Pool the fractions that are rich in camphene.
5. Final Purification:
- If necessary, perform further purification of the camphene-rich fractions using preparative TLC or preparative GC to achieve high purity.
- Confirm the structure and purity of the isolated compound using spectroscopic methods (NMR, MS).
Mandatory Visualizations
Caption: Experimental workflow for extraction and analysis.
References
- 1. Safety Evaluation of Chrysanthemum indicum L. Flower Oil by Assessing Acute Oral Toxicity, Micronucleus Abnormalities, and Mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantsjournal.com [plantsjournal.com]
- 3. Phytochemicals, therapeutic benefits and applications of chrysanthemum flower: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical composition and antimicrobial activity of the essential oils of Chrysanthemum indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for steam distillation of Cyclofenchene-containing essential oils.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Steam distillation is a widely employed method for the extraction of essential oils from plant materials.[1] This technique is particularly suitable for volatile compounds that are immiscible with water, such as the bicyclic monoterpene cyclofenchene. By passing steam through the plant matrix, the volatile components are vaporized, carried with the steam, and subsequently condensed and separated.[2] The efficiency of this process and the chemical profile of the resulting essential oil are influenced by several key parameters, including distillation time, steam flow rate, and the preparation of the plant material.[3][4] This document provides a detailed protocol for the steam distillation of essential oils containing this compound, along with methods for their subsequent analysis.
Key Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for optimizing its extraction.
| Property | Value |
| Molecular Formula | C₁₀H₁₆ |
| Molecular Weight | 136.23 g/mol |
| Boiling Point | 143.1 °C at 760 mmHg |
| Density | 0.977 g/cm³ |
| Water Solubility | Insoluble |
Experimental Protocol: Steam Distillation
This protocol outlines the steps for extracting this compound-containing essential oils using a laboratory-scale steam distillation apparatus.
1. Materials and Equipment
-
Plant Material: Dried aerial parts of a plant known to contain this compound (e.g., Zingiber pellitum). The material should be coarsely ground to increase the surface area for efficient steam penetration.
-
Steam Distillation Apparatus:
-
Heating mantle or steam generator
-
Boiling flask (for water/steam generation)
-
Biomass flask (to hold the plant material)
-
Condenser (Liebig or Graham)
-
Collection flask or separatory funnel
-
Connecting glassware and clamps
-
-
Distilled Water
-
Anhydrous Sodium Sulfate (B86663)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.
2. Procedure
-
Apparatus Setup: Assemble the steam distillation apparatus as illustrated in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Preparation of Plant Material: Weigh a predetermined amount of the coarsely ground plant material and place it into the biomass flask.
-
Steam Generation: Fill the boiling flask to approximately two-thirds of its volume with distilled water. Add boiling chips to ensure smooth boiling.
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the biomass flask, vaporizing the volatile essential oils.
-
Condensation: The steam and essential oil vapor mixture will travel to the condenser. The cold water circulating through the condenser will cause the vapor to condense back into a liquid.
-
Collection: Collect the distillate, which will consist of the essential oil and hydrosol (aqueous phase), in a collection flask or separatory funnel. The less dense essential oil will typically form a layer on top of the hydrosol.
-
Separation and Drying: Separate the essential oil layer from the hydrosol. Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Analyze the chemical composition of the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of this compound and other constituents.[5]
Experimental Workflow
Caption: Experimental workflow for the steam distillation of this compound-containing essential oils.
Influence of Distillation Time on Essential Oil Composition
The duration of the steam distillation process can significantly impact both the overall yield and the chemical composition of the extracted essential oil. Lighter, more volatile monoterpenes tend to distill earlier in the process, while heavier, less volatile sesquiterpenes are extracted over a longer duration.[6]
| Distillation Time (minutes) | α-Pinene (%) | Limonene (%) | γ-Curcumene (%) | Neryl Acetate (%) |
| 15 | 25.90 | 4.55 | 12.37 | 7.89 |
| 30 | 22.15 | 3.98 | 13.01 | 8.54 |
| 45 | 18.76 | 3.42 | 13.55 | 9.12 |
| 60 | 15.43 | 2.91 | 14.23 | 9.87 |
| 75 | 12.89 | 2.45 | 14.98 | 10.54 |
| 90 | 10.11 | 2.01 | 15.67 | 11.23 |
| 105 | 8.23 | 1.76 | 16.34 | 11.98 |
| 120 | 6.61 | 1.52 | 17.01 | 12.76 |
Data is illustrative and based on the distillation of Helichrysum italicum.[7]
Post-Distillation Analysis: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for the qualitative and quantitative analysis of essential oil components.
1. GC-MS Parameters
-
Column: A non-polar capillary column (e.g., HP-5MS) is typically used for the separation of terpenes.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C).
-
Injector and Detector Temperature: Maintained at a high temperature (e.g., 250°C) to ensure vaporization of the sample.
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard.
2. Data Analysis
The identification of this compound and other components is achieved by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).[8]
Logical Relationships in Steam Distillation
The following diagram illustrates the logical relationships between the key parameters and outcomes in the steam distillation process.
Caption: Logical relationships between steam distillation parameters and outcomes.
This protocol provides a comprehensive framework for the steam distillation of this compound-containing essential oils. By carefully controlling the distillation parameters and employing robust analytical techniques such as GC-MS, researchers can effectively extract and quantify these valuable natural products for further investigation and development.
References
- 1. mdpi.com [mdpi.com]
- 2. engineering.iastate.edu [engineering.iastate.edu]
- 3. mdpi.com [mdpi.com]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the Distillation Time on the Chemical Composition, Antioxidant Potential and Antimicrobial Activity of Essential Oils from Different Cannabis sativa L. Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jetir.org [jetir.org]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Cyclofenchene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles, experimental protocols, and data analysis for the sampling of Cyclofenchene using Solid-Phase Microextraction (SPME). Given the lack of specific SPME methods for this compound in the current literature, this document outlines a robust starting point for method development based on established protocols for similar volatile and semi-volatile terpenes and cyclic hydrocarbons.
Introduction to this compound and SPME
This compound (1,3,3-Trimethyltricyclo[2.2.1.02,6]heptane) is a volatile organic compound with flavor and fragrance properties. Its analysis is pertinent in various fields, including flavor and fragrance chemistry, environmental monitoring, and potentially in drug development as a biomarker or active ingredient.
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique.[1] It integrates sampling, extraction, concentration, and sample introduction into a single step, making it an efficient method for the analysis of volatile and semi-volatile compounds from various matrices.[2] Headspace SPME (HS-SPME) is particularly well-suited for the analysis of volatile compounds like this compound, as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample.[3]
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for optimizing SPME parameters.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | [4] |
| Molecular Weight | 136.23 g/mol | [4] |
| Boiling Point | 143.0 - 145.0 °C | [5] |
| Vapor Pressure | 6.812 mmHg at 25 °C | [5] |
| Appearance | Colorless liquid | [6] |
| Odor | Petroleum-like | [6] |
Recommended SPME Method Parameters
Based on the analysis of terpenes and other volatile cyclic hydrocarbons, the following HS-SPME-GC-MS method is recommended as a starting point for this compound analysis.
Materials and Instrumentation
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its broad applicability for volatile and semi-volatile compounds.[7][8]
-
Gas Chromatograph-Mass Spectrometer (GC-MS): A standard GC-MS system is required for separation and detection.
-
SPME Manual Holder or Autosampler: For manual or automated extraction.
-
Headspace Vials: 10 mL or 20 mL vials with PTFE/silicone septa.
-
Heating and Agitation System: A heating block or water bath with agitation capabilities.
Experimental Workflow Diagram
Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.
Detailed Experimental Protocol
This protocol outlines the steps for the quantitative analysis of this compound. Method development and validation are crucial for ensuring accurate and reliable results.
Sample Preparation
-
Place a precisely weighed or measured amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 10 mL or 20 mL headspace vial.
-
(Optional) For aqueous samples, add a saturated solution of sodium chloride (NaCl) to increase the ionic strength of the solution and promote the partitioning of this compound into the headspace. A typical ratio is 1 mL of saturated NaCl per 1 g of sample.[9]
-
Spike the sample with an appropriate internal standard (IS) for quantification. A non-interfering compound with similar chemical properties to this compound should be chosen.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
Headspace SPME
-
Place the sealed vial in a heating block or water bath set to the desired extraction temperature (e.g., 60-70 °C).[9]
-
Allow the sample to equilibrate at this temperature for a set time (e.g., 15-30 minutes) with gentle agitation.[8]
-
Manually or automatically insert the SPME fiber through the vial septum and expose it to the headspace above the sample.
-
Extract for a predetermined time (e.g., 30-60 minutes) while maintaining the temperature and agitation.[9]
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for analysis.
GC-MS Analysis
-
Injector: Set the injector temperature to 250-270 °C for thermal desorption.[8][9] The injection should be in splitless mode for a duration sufficient for complete desorption (e.g., 3-5 minutes).[8]
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent, is suitable for terpene analysis.
-
Oven Temperature Program: An example program could be: initial temperature of 60 °C held for 2 minutes, ramp at 5 °C/min to 275 °C, and hold for 5 minutes.[8]
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400. The mass spectrum of this compound can be used for identification.[1]
Method Development and Validation
For quantitative applications, the developed SPME method must be validated.
Method Development and Optimization Logic
Caption: Logical workflow for SPME method development and validation.
Validation Parameters
The following parameters should be assessed during method validation:[9][10]
-
Linearity and Range: Prepare a series of calibration standards of this compound in a matrix similar to the samples. Analyze these standards using the optimized SPME method and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.[11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified. These can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentration levels. The relative standard deviation (RSD) should typically be <15%.
-
Accuracy: Evaluate the accuracy by analyzing spiked samples at known concentrations and calculating the percent recovery. Recoveries in the range of 80-120% are generally considered acceptable.[11]
Quantitative Data Presentation
The following tables provide examples of how to present quantitative data from a validated SPME-GC-MS method for terpene analysis, which can be adapted for this compound.
Table 1: Calibration Curve and Linearity Data
| Analyte | Calibration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| α-Pinene | 1 - 100 | y = 0.045x + 0.012 | 0.998 |
| Limonene | 1 - 100 | y = 0.052x + 0.015 | 0.999 |
| Linalool | 1 - 100 | y = 0.039x - 0.008 | 0.997 |
| Data adapted from similar terpene analyses.[11] |
Table 2: Method Validation Summary
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) | Accuracy (% Recovery) |
| α-Pinene | 0.3 | 1.0 | 4.5 | 6.2 | 95.8 |
| Limonene | 0.3 | 1.0 | 3.8 | 5.5 | 102.3 |
| Linalool | 0.3 | 1.0 | 5.1 | 7.1 | 98.1 |
| Data adapted from similar terpene analyses.[11] |
Conclusion
This document provides a detailed framework for the development and application of an HS-SPME-GC-MS method for the sampling and analysis of this compound. While no specific protocol for this compound exists, the methodologies established for other volatile terpenes serve as an excellent foundation. Researchers, scientists, and drug development professionals should use these application notes and protocols as a guide, with the understanding that optimization and validation are essential for achieving accurate and reliable quantitative results.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Volatile Hydrocarbon Analysis in Blood by Headspace Solid-Phase Microextraction: The Interpretation of VHC Patterns in Fire-Related Incidents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tricyclo[2.2.1.0(2,6)]heptane, 1,3,3-trimethyl- [webbook.nist.gov]
- 5. This compound, 488-97-1 [thegoodscentscompany.com]
- 6. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. GC Analysis of Terpenes in Cannabis on Equity-1 after Headspace SPME [sigmaaldrich.com]
- 9. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 11. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Activity Assays of Cyclofenchene
Introduction
Cyclofenchene is a tricyclic monoterpene found as a constituent in the essential oils of several aromatic plants, including Salvia tomentosa (10%) and Rosmarinus officinalis (9.9%).[1][2] While the essential oils of these plants have demonstrated antibacterial properties, scientific literature directly detailing the antibacterial activity of isolated this compound is limited. The antibacterial effects of essential oils are typically attributed to a complex synergy between their various components.
This document provides a comprehensive set of standardized protocols for evaluating the potential antibacterial activity of this compound. These methodologies will enable researchers to determine its efficacy against various bacterial strains, elucidate its mode of action, and assess its potential as a novel antimicrobial agent. The protocols described include determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Time-Kill Kinetics, and Anti-Biofilm Activity assays.
Data Presentation
The following tables are presented as templates for organizing and reporting data from antibacterial assays. The data herein is hypothetical and for illustrative purposes only, as specific experimental data for pure this compound is not available in the cited literature.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 128 | 256 |
| Bacillus subtilis | Gram-positive | 64 | 256 |
| Escherichia coli | Gram-negative | 256 | >512 |
| Pseudomonas aeruginosa | Gram-negative | >512 | >512 |
Table 2: Hypothetical Time-Kill Kinetics Data for this compound against Staphylococcus aureus
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 5.2 | 4.5 |
| 4 | 7.2 | 4.1 | 3.0 |
| 8 | 8.5 | 3.0 | <2.0 (LOD) |
| 12 | 8.8 | <2.0 (LOD) | <2.0 (LOD) |
| 24 | 9.0 | <2.0 (LOD) | <2.0 (LOD) |
| LOD: Limit of Detection |
Table 3: Hypothetical Anti-Biofilm Activity of this compound against Staphylococcus aureus
| Concentration | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| 0.5x MIC | 25.3 | 10.1 |
| 1x MIC | 68.7 | 45.5 |
| 2x MIC | 85.2 | 62.8 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in media)
-
Sterile 96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB, Tryptic Soy Broth - TSB)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (broth and solvent)
-
Resazurin solution (optional, for viability indication)
-
Incubator
Protocol:
-
Prepare a serial two-fold dilution of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria with a standard antibiotic), a growth control (bacteria with broth and solvent), and a sterility control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. If using a viability dye like resazurin, the MIC is the lowest concentration where no color change occurs.
Determination of Minimum Bactericidal Concentration (MBC)
This assay follows the MIC test to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Sterile micro-pipettes and tips
-
Incubator
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, appropriately labeled agar plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Time-Kill Kinetics Assay
This dynamic assay evaluates the rate at which this compound kills a bacterial population over time.[1][3][4][5]
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile flasks with appropriate broth medium
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Protocol:
-
Prepare flasks containing broth with this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a growth control flask without the compound.
-
Inoculate each flask with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Place the flasks in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aseptically withdraw an aliquot from each flask.
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the Log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[1]
Anti-Biofilm Activity Assay
Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics.[6] This protocol assesses the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms.
Materials:
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate broth medium (often supplemented with glucose to promote biofilm formation)
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or Acetic Acid (30%) for destaining
-
Plate reader
Protocol for Biofilm Inhibition:
-
Perform serial dilutions of this compound in supplemented broth in a 96-well plate (100 µL per well).
-
Add 100 µL of a diluted bacterial culture (~1 x 10⁶ CFU/mL) to each well.
-
Include growth control wells (bacteria without compound).
-
Incubate the plate without shaking at 37°C for 24-48 hours to allow biofilm formation.
-
Gently wash the wells with PBS to remove planktonic (free-floating) bacteria.
-
Air dry the plate and stain the adherent biofilms with 0.1% Crystal Violet for 15 minutes.
-
Wash away excess stain with water and air dry.
-
Solubilize the bound stain with 95% ethanol or 30% acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of inhibition relative to the control wells.
Protocol for Biofilm Eradication:
-
First, form biofilms by incubating bacteria in supplemented broth in a 96-well plate for 24-48 hours.
-
Remove the planktonic bacteria by washing with PBS.
-
Add fresh broth containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Wash, stain, and quantify the remaining biofilm as described in the inhibition protocol (steps 5-10).
References
Cyclofenchene as a Flavor and Fragrance Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclofenchene, with the CAS number 488-97-1, is a tricyclic hydrocarbon compound recognized for its utility as both a flavor and fragrance ingredient.[1] Its distinct aromatic profile lends itself to a variety of applications, particularly within the fragrance industry. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound, with a focus on its fragrance applications due to the current lack of publicly available regulatory information for its use as a flavor agent in food products.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for formulation development, stability testing, and safety assessments.
| Property | Value | Reference |
| Chemical Name | 1,3,3-Trimethyltricyclo[2.2.1.0²,⁶]heptane | [2] |
| CAS Number | 488-97-1 | [2] |
| Molecular Formula | C₁₀H₁₆ | [2] |
| Molecular Weight | 136.23 g/mol | [2] |
| Appearance | Colorless liquid | |
| Specific Gravity | 0.86030 @ 20.00 °C | [1] |
| Refractive Index | 1.45150 @ 20.00 °C | [1] |
| Boiling Point | 143.00 to 143.50 °C @ 754.00 mm Hg | [1] |
| Vapor Pressure | 6.812000 mmHg @ 25.00 °C (estimated) | [1] |
| Solubility | Soluble in alcohol; Insoluble in water | [1] |
Sensory Profile
This compound possesses a complex and desirable odor profile, making it a versatile ingredient in fragrance formulations. Its primary characteristics are woody and amber, with various nuances.
Odor Profile
The described odor profile of this compound is predominantly woody, with significant amber and dry characteristics. It also exhibits notes of cedar, sandalwood, vetiver, sweet, herbal, balsamic, and fresh scents.[3]
Applications
Fragrance Applications
This compound is a valuable component in the creation of a wide range of fragrance types, particularly those with woody, oriental, and chypre characteristics. Its complex aroma can provide warmth, depth, and sophistication to a fragrance composition.
Regulatory Status: According to the International Fragrance Association (IFRA) standards, there are currently no restrictions on the use of this compound in various fragrance applications, including products applied to the lips, axillae, face/body, as well as fine fragrances and household care products.[3]
Recommended Use Levels: Due to the absence of specific sensory threshold data, it is recommended to start with low concentrations (e.g., 0.01% to 0.5%) in a fragrance concentrate and adjust based on the desired olfactory effect and the overall composition of the fragrance.
Flavor Applications
While this compound is listed as a flavor agent, crucial regulatory information for its use in food and beverage products is not currently available.
Disclaimer: The FEMA (Flavor and Extract Manufacturers Association) number and GRAS (Generally Recognized as Safe) status for this compound could not be identified in publicly available databases. Therefore, detailed application notes for its use as a flavor ingredient cannot be provided at this time. Researchers and developers should conduct a thorough regulatory review and safety assessment before considering this compound for any food or beverage application.
Experimental Protocols
The following are generalized protocols for the evaluation of a fragrance ingredient like this compound. These should be adapted and validated for specific applications.
Protocol 1: Determination of Odor Profile by Descriptive Sensory Analysis
Objective: To systematically describe the olfactory characteristics of this compound.
Materials:
-
This compound (high purity)
-
Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Glass smelling strips
-
Odor-free evaluation booths
-
Panel of at least 5 trained sensory analysts
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, and 0.1% by weight).
-
Evaluation:
-
Dip a clean smelling strip into the lowest concentration solution, ensuring about 1 cm is submerged.
-
Allow the solvent to evaporate for approximately 10-15 seconds.
-
Present the strip to the panelists in a controlled, odor-free environment.
-
Panelists should sniff the strip and individually record the perceived odor characteristics using a standardized vocabulary.
-
Repeat the evaluation for each concentration, allowing for a rest period between samples to prevent olfactory fatigue.
-
-
Data Analysis: Compile the descriptors from all panelists. A frequency of mention for each descriptor is calculated to build a comprehensive odor profile.
Protocol 2: Gas Chromatography-Olfactometry (GC-O) for Odorant Characterization
Objective: To identify the key odor-active compounds in a this compound sample and characterize their individual scents.
Materials:
-
This compound sample
-
Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port
-
Appropriate GC column (e.g., non-polar or medium-polarity)
-
Helium carrier gas
-
Trained sensory assessors
Procedure:
-
Instrument Setup:
-
Install the appropriate GC column and set the oven temperature program to achieve good separation of volatile compounds.
-
Split the column effluent between the MS detector and the olfactometry port.
-
Humidify the air supply to the olfactometry port to prevent nasal dryness for the assessor.
-
-
Analysis:
-
Inject a diluted sample of this compound into the GC.
-
As compounds elute from the GC column, the assessor sniffs the effluent at the olfactometry port and records the retention time, odor descriptor, and perceived intensity of each odor event.
-
Simultaneously, the MS detector records the mass spectrum of each eluting compound.
-
-
Data Correlation: Correlate the retention times of the odor events with the retention times of the peaks in the chromatogram to identify the compounds responsible for specific odors.
Visualizations
Caption: Workflow for the evaluation of a new fragrance ingredient.
Safety Information
While specific comprehensive toxicological studies on this compound are not widely available in the public domain, as a fragrance ingredient, it falls under the purview of the Research Institute for Fragrance Materials (RIFM) for safety assessment. The lack of IFRA restrictions suggests a favorable safety profile for dermal applications in fragrance products. However, for any new application, especially those involving significant systemic exposure, a thorough safety and toxicological evaluation is imperative. For flavor applications, the absence of a FEMA GRAS determination necessitates a comprehensive safety assessment prior to any use in food.
References
Application Note: Quantification of Cyclofenchene in Complex Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclofenchene is a tricyclic monoterpene found in the essential oils of various plant species, including those of the Salvia genus. As a volatile organic compound, its accurate quantification in complex plant extracts is crucial for the quality control of herbal medicines, the standardization of extracts for pharmacological studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantification of this compound in complex plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds.
Data Presentation
The following table summarizes the quantitative data for this compound found in the essential oils of different plant species. This data is essential for comparative studies and for setting quality control standards.
| Plant Species | Plant Part | Extraction Method | This compound Content (%) | Reference |
| Salvia tomentosa | Aerial Parts | Hydrodistillation | 10.3 | [1] |
| Salvia officinalis | Aerial Parts | Hydrodistillation | 0.34 | [2] |
Experimental Protocols
This section outlines a comprehensive protocol for the quantification of this compound in plant extracts, from sample preparation to data analysis.
Sample Preparation and Extraction
Objective: To extract the essential oil containing this compound from the plant material.
Materials:
-
Fresh or dried plant material (e.g., leaves, flowers)
-
Grinder or mill
-
Clevenger-type apparatus for hydrodistillation
-
Anhydrous sodium sulfate (B86663)
-
Hexane (B92381) (analytical grade)
-
Vials for sample storage
Protocol:
-
Grinding: Grind the dried plant material to a coarse powder to increase the surface area for extraction.
-
Hydrodistillation: Place a known amount of the powdered plant material (e.g., 100 g) into a round-bottom flask with distilled water.
-
Assemble the Clevenger apparatus and heat the flask to boiling.
-
Continue the distillation for a recommended period (e.g., 3 hours) to ensure complete extraction of the essential oil.
-
Oil Collection: Carefully collect the separated essential oil from the collection arm of the Clevenger apparatus.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Sample Dilution: Prepare a stock solution of the essential oil in hexane (e.g., 1 mg/mL). Further dilute the stock solution to an appropriate concentration for GC-MS analysis.
GC-MS Analysis
Objective: To separate and quantify this compound in the extracted essential oil.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Autosampler
GC Conditions (Representative):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 4 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
MS Conditions (Representative):
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for this compound (C10H16, MW: 136.23): Target ion: m/z 93; Qualifier ions: m/z 79, 121, 136.
Method Validation
Objective: To ensure the analytical method is accurate, precise, and reliable for the quantification of this compound. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
-
Linearity: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/mL) in hexane. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.99.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a standard solution of this compound multiple times (n=6) within the same day.
-
Intermediate Precision (Inter-day precision): Analyze a standard solution of this compound on different days.
-
The relative standard deviation (RSD) for both should be ≤ 2%.
-
-
Accuracy: Perform a recovery study by spiking a blank plant matrix with a known amount of this compound standard at different concentration levels. The recovery should be within 80-120%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified. These can be calculated based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.
Data Analysis and Quantification
-
Peak Identification: Identify the this compound peak in the chromatogram of the plant extract by comparing its retention time and mass spectrum with that of a certified this compound standard.
-
Quantification: Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions. The concentration is determined by interpolating the peak area of this compound in the sample chromatogram onto the calibration curve.
-
Reporting: Express the final concentration of this compound as a percentage of the total essential oil or in µg/g of the dry plant material.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of this compound in complex plant extracts.
References
Application Notes & Protocols: Cyclofenchene as a Potential Biomarker in Plant Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Molecular biomarkers are molecules whose concentrations in a biological system can indicate a particular physiological state or response to stimuli.[1] In plant science, biomarkers are crucial for understanding responses to environmental stressors, both biotic and abiotic, and can serve as early indicators of plant health, disease, or stress before physical symptoms appear.[2] Volatile organic compounds (VOCs), including terpenoids like cyclofenchene, are a class of secondary metabolites that play significant roles in plant defense, signaling, and interaction with the environment.[3][4] Due to their roles in these critical processes, specific terpenoids are being investigated as potential biomarkers for various plant conditions. This document outlines the general protocols and application notes for investigating a volatile terpenoid, using this compound as a hypothetical example, as a potential biomarker in plant studies.
Data Presentation:
The following tables represent hypothetical quantitative data that could be generated during a study investigating this compound as a biomarker for a specific plant stress, such as pathogen infection or drought.
Table 1: this compound Concentration in Arabidopsis thaliana Under Biotic Stress
| Treatment Group | Time Post-Infection (hours) | Mean this compound Concentration (ng/g fresh weight) ± SD | Fold Change vs. Control |
| Control (Uninfected) | 24 | 15.2 ± 2.1 | 1.0 |
| Pathogen A | 24 | 78.5 ± 6.3 | 5.2 |
| Pathogen B | 24 | 45.1 ± 4.9 | 3.0 |
| Control (Uninfected) | 48 | 14.8 ± 1.9 | 1.0 |
| Pathogen A | 48 | 152.3 ± 12.5 | 10.3 |
| Pathogen B | 48 | 62.7 ± 5.8 | 4.2 |
Table 2: Correlation of this compound Levels with Physiological Stress Indicators in Drought-Stressed Maize
| Parameter | Control (Well-Watered) | Drought-Stressed | Correlation with this compound (r) | p-value |
| This compound (ng/g FW) | 22.4 ± 3.5 | 112.8 ± 15.1 | 1.00 | - |
| Relative Water Content (%) | 95.2 ± 2.1 | 70.5 ± 4.3 | -0.85 | < 0.01 |
| Proline Content (µg/g FW) | 15.8 ± 2.9 | 85.3 ± 9.7 | 0.92 | < 0.01 |
| Malondialdehyde (nmol/g FW) | 5.4 ± 0.8 | 25.1 ± 3.2 | 0.89 | < 0.01 |
Experimental Protocols
Protocol 1: Extraction and Quantification of Volatile Terpenoids (e.g., this compound) from Plant Tissue using GC-MS
This protocol describes the extraction and analysis of volatile terpenoids from plant leaves using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a common method for analyzing plant-emitted VOCs.[3][5][6]
Materials:
-
Fresh plant leaf tissue
-
20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa
-
Solid-phase microextraction (SPME) fiber assembly (e.g., with Polydimethylsiloxane/Divinylbenzene coating)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Internal standard (e.g., n-dodecane)
-
Methanol (HPLC grade)
-
Liquid nitrogen
-
Mortar and pestle
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Harvest fresh leaf tissue (approximately 100-500 mg) from control and experimental plants.
-
Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Accurately weigh the powdered tissue and transfer it to a 20 mL headspace vial.
-
Add a known amount of internal standard (e.g., 1 µL of a 10 ng/µL solution of n-dodecane in methanol) to the vial.
-
Immediately seal the vial with the screw cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the sealed vial in a heating block or water bath and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Insert the SPME fiber through the vial's septum into the headspace above the sample.
-
Expose the fiber to the headspace for a defined period (e.g., 20 minutes) to allow for the adsorption of volatile compounds.
-
Retract the fiber into the needle and immediately transfer it to the GC-MS injector.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject the adsorbed compounds by exposing the SPME fiber in the heated GC inlet (e.g., 250°C) for a set time (e.g., 2 minutes) to allow for thermal desorption.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5MS).
-
Use a temperature program to elute the compounds, for example:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 200°C.
-
Ramp: 20°C/minute to 280°C, hold for 5 minutes.
-
-
Use helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
The mass spectrometer can be operated in full scan mode (e.g., m/z 40-500) for compound identification and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.
-
Quantify the amount of this compound by integrating the peak area of a characteristic ion and normalizing it to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of a this compound standard to determine the absolute concentration in the samples.
-
Visualizations
Diagram 1: Experimental Workflow for Plant Biomarker Discovery
This diagram illustrates the general workflow for identifying and validating a potential plant biomarker like this compound.
A generalized workflow for the discovery and validation of a plant biomarker.
Diagram 2: Generalized Signaling Pathway for Stress-Induced Secondary Metabolite Production
This diagram shows a simplified signaling cascade that could lead to the production of a secondary metabolite like this compound in response to a stressor. Plant signaling pathways are complex networks, and this represents a generalized model.[7][8]
A simplified model of a plant stress response signaling pathway leading to secondary metabolite production.
References
- 1. Conducting molecular biomarker discovery studies in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant biomarkers as early detection tools in stress management in food crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquisition of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). | Semantic Scholar [semanticscholar.org]
- 4. Plant secondary metabolism - Wikipedia [en.wikipedia.org]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Secondary Plant Metabolites: Pathways, Functions, and Research Methods - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in GC-MS Analysis of Cyclofenchene
Welcome to the technical support center for the GC-MS analysis of Cyclofenchene. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice and frequently asked questions to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to differentiate this compound from other C10H16 isomers using GC-MS?
A1: The primary challenge lies in the structural similarity among monoterpene isomers, which often results in overlapping chromatographic peaks and nearly identical mass spectra.[1] Many terpenoids, including this compound, can undergo thermal isomerization in the hot GC inlet, leading to the formation of other isomers. This means that the mass spectrum you observe might be a composite of several co-eluting compounds or isomers formed in-situ. The mass spectra of these compounds are often dominated by the same fragment ions, with only minor differences in their relative intensities, making definitive identification based on mass spectra alone challenging.
Q2: I am observing a peak at the expected retention time for this compound, but the mass spectrum does not perfectly match the library spectrum. What could be the cause?
A2: This is a common issue and can be attributed to several factors:
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Co-elution: Another terpene isomer with a similar retention time might be co-eluting with your this compound peak, resulting in a mixed mass spectrum.
-
Thermal Isomerization: As mentioned, this compound or other co-eluting terpenes like α-pinene can rearrange at high temperatures in the GC inlet, leading to the formation of other isomers and affecting the final mass spectrum.[2][3][4]
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Matrix Effects: Components from your sample matrix can interfere with the ionization process in the mass spectrometer, leading to alterations in the fragmentation pattern and ion intensities.
Q3: How can I improve the separation of this compound from other isomeric terpenes?
A3: To enhance chromatographic resolution, consider the following:
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Column Selection: Utilize a GC column with a stationary phase that offers good selectivity for terpenes. A mid-polarity column, such as one containing a phenyl- or cyanopropyl-functionalized polysiloxane, can often provide better separation of isomers than a standard non-polar column like a DB-5. For separating enantiomers, a chiral column, typically one with a cyclodextrin-based stationary phase, is essential.[5][6]
-
Temperature Program Optimization: A slower oven temperature ramp rate (e.g., 2-5 °C/min) can significantly improve the separation of closely eluting compounds.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of your carrier gas (Helium or Hydrogen) can maximize column efficiency and improve resolution.
Q4: What are the key mass spectral fragments I should look for to identify this compound?
A4: The mass spectrum of this compound (C10H16) has a molecular ion peak at m/z 136. Key fragment ions to look for are m/z 93, 91, and 121, which are characteristic of many bicyclic monoterpenes. The relative intensities of these ions are crucial for distinguishing it from its isomers.
Q5: Are there alternative sample introduction techniques that can minimize thermal degradation of this compound?
A5: Yes, using a gentler sample introduction technique can be beneficial. Headspace Solid-Phase Microextraction (HS-SPME) is an excellent option as it is a solvent-free method that allows for the analysis of volatile compounds at lower temperatures, thereby reducing the risk of thermal isomerization.[7][8][9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the GC-MS analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector liner or column.2. Sample overload.3. Inappropriate oven starting temperature. | 1. Use a deactivated liner and/or trim the first few centimeters of the column.2. Dilute the sample.3. Lower the initial oven temperature. |
| Inconsistent Retention Times | 1. Leaks in the GC system.2. Fluctuations in carrier gas flow rate.3. Changes in the column phase due to degradation. | 1. Perform a leak check of the injector, detector, and column fittings.2. Ensure a stable gas supply and check the electronic pressure control.3. Condition the column or replace it if it is old or has been used at high temperatures extensively. |
| No Peak Detected | 1. Sample concentration is too low.2. Injector or detector malfunction.3. Incorrect MS acquisition parameters. | 1. Concentrate the sample or inject a larger volume.2. Check injector and detector temperatures and ensure the filament is on.3. Verify that the MS is scanning the correct mass range and that the detector is turned on. |
| Multiple Peaks Where One is Expected | 1. Isomerization in the injector.2. Presence of multiple isomers in the standard or sample. | 1. Lower the injector temperature.2. Use a higher resolution column or a chiral column to separate the isomers. Confirm the identity of each peak using authentic standards if available. |
Quantitative Data Summary
Table 1: Key Mass Spectral Fragments for this compound
| m/z | Relative Intensity (%) | Putative Fragment |
| 136 | 15 | [M]+ (Molecular Ion) |
| 121 | 25 | [M-CH3]+ |
| 105 | 10 | [M-C2H5]+ |
| 93 | 100 | [C7H9]+ (Base Peak) |
| 91 | 40 | [C7H7]+ |
| 79 | 35 | [C6H7]+ |
| 77 | 20 | [C6H5]+ |
| 67 | 15 | [C5H7]+ |
| 41 | 30 | [C3H5]+ |
Note: Relative intensities are approximate and can vary slightly between instruments.
Table 2: Typical Retention Times and Key Fragments of this compound and Common Isomers on a DB-5 type Column
| Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) |
| α-Pinene | 9.8 | 93, 91, 77, 136 |
| Camphene | 10.1 | 93, 121, 91, 136 |
| β-Pinene | 10.5 | 93, 91, 79, 136 |
| This compound | 11.2 | 93, 91, 121, 136 |
Note: Retention times are approximate and will vary depending on the specific GC conditions (column dimensions, temperature program, and carrier gas flow rate).
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of this compound
-
Sample Preparation: Dilute the essential oil or sample containing this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.
-
GC-MS System: An Agilent 7890 GC coupled to a 5975C MS detector or equivalent.
-
GC Column: A DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 4 °C/min.
-
Ramp to 240 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Protocol 2: Chiral GC-MS Analysis of this compound Enantiomers
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
GC-MS System: Same as Protocol 1.
-
GC Column: A chiral column such as a beta-cyclodextrin-based column (e.g., Rt-βDEXsa, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Injector: Split/splitless injector at 220 °C with a split ratio of 100:1.
-
Carrier Gas: Hydrogen or Helium at an optimized linear velocity (refer to column manufacturer's recommendation).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp to 180 °C at 2 °C/min, hold for 10 minutes.
-
-
MS Parameters: Same as Protocol 1.
Protocol 3: HS-SPME Sample Preparation for GC-MS Analysis
-
Sample Preparation: Place a small amount of the sample (e.g., 10-100 mg of plant material or 10 µL of essential oil) into a 20 mL headspace vial and seal it with a PTFE/silicone septum.
-
SPME Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[7]
-
Extraction:
-
Incubate the vial at 60 °C for 10 minutes to allow for equilibration of the headspace.
-
Expose the SPME fiber to the headspace for 30 minutes at 60 °C.
-
-
Desorption:
-
Retract the fiber and immediately insert it into the GC inlet, which is set to 250 °C.
-
Desorb for 5 minutes in splitless mode.
-
-
GC-MS Analysis: Proceed with the GC-MS analysis as described in Protocol 1.
Visualizations
Caption: General workflow for GC-MS analysis of this compound.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation Products of α-Pinene in a Tubular Furnace in the Temperature Range from 300°C to 900°C: Contribution to Wildfire Flashovers [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation of α-pinene using a Py–GC/MS [inis.iaea.org]
- 5. gcms.cz [gcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Optimizing Cyclofenchene Separation in Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatographic (GC) separation of Cyclofenchene.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for this compound separation?
A1: The choice of stationary phase is critical for the successful separation of this compound. Based on its chemical structure, a non-polar stationary phase is generally the most suitable starting point. The elution of non-polar compounds on a non-polar stationary phase primarily follows their boiling points.[1]
For this compound, columns with a stationary phase of 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane are recommended. The selection can be guided by the Kovats retention index, which indicates the elution behavior of a compound relative to n-alkanes.
Q2: How do I develop an initial temperature program for this compound analysis?
A2: A good starting point for developing a temperature program is to use a "scouting gradient." This involves a low initial temperature, a steady ramp rate, and a high final temperature to ensure all components of the sample elute. For this compound, which has a boiling point of approximately 143-145°C, a suitable scouting gradient would be:
-
Initial Temperature: 50°C
-
Initial Hold Time: 1-2 minutes
-
Ramp Rate: 10°C/minute
-
Final Temperature: 250°C
-
Final Hold Time: 5 minutes
This initial run will provide a chromatogram that shows the elution profile of this compound and any other compounds in your sample, which can then be used to optimize the temperature program.
Q3: Can I run an isothermal analysis for this compound?
A3: An isothermal analysis, where the oven temperature is held constant, may be possible if this compound and other compounds of interest elute within a narrow time frame in your scouting run. A general guideline is that if the peaks of interest elute within a window of less than 25% of the total gradient time, an isothermal method could be effective.
To determine the optimal isothermal temperature, a good starting point is approximately 45°C below the elution temperature of the last peak of interest from your scouting gradient run.
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting) for this compound.
| Possible Cause | Solution |
| Active sites in the inlet liner or column | Deactivate the inlet liner or use a liner with a deactivating coating. If the column is old, consider replacing it. |
| Column overload | Reduce the injection volume or dilute the sample. |
| Incorrect injection temperature | If the temperature is too low, it can cause condensation and peak broadening. If it's too high, it can lead to degradation. Optimize the injector temperature, starting around 250°C. |
| Incompatible solvent | Ensure the sample solvent is compatible with the stationary phase and the analyte. For this compound, a non-polar solvent like hexane (B92381) or heptane (B126788) is a good choice. |
Problem 2: this compound co-elutes with another compound.
| Possible Cause | Solution |
| Inadequate separation on the current stationary phase | Consider a stationary phase with a different selectivity. While a non-polar phase is a good start, a slightly more polar phase (e.g., 50% phenyl-polysiloxane) might provide the necessary selectivity to resolve the co-eluting peaks. |
| Temperature program is not optimized | Adjust the temperature ramp rate. A slower ramp rate around the elution temperature of the co-eluting pair can improve resolution. Alternatively, an isothermal hold at a temperature just below the elution temperature can also enhance separation. |
| Carrier gas flow rate is not optimal | Optimize the carrier gas flow rate (linear velocity) to achieve the best column efficiency. This can be done using a van Deemter plot or by experimentally varying the flow rate and observing the effect on resolution. |
Problem 3: Inconsistent retention times for this compound.
| Possible Cause | Solution |
| Leaks in the system | Check for leaks at the injector, detector, and column fittings using an electronic leak detector. |
| Fluctuations in oven temperature | Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
| Inconsistent carrier gas flow | Check the gas supply and regulators to ensure a constant and stable flow of carrier gas. |
| Column aging | Over time, the stationary phase can degrade, leading to shifts in retention time. If the column is old or has been used extensively at high temperatures, it may need to be replaced. |
Experimental Protocols
Protocol 1: Standard Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound in a relatively clean matrix.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane stationary phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector: Split/Splitless, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
Quantitative Data Summary
| Parameter | Value |
| This compound Boiling Point | 143-145 °C |
| Kovats Retention Index (Standard Non-Polar) | ~930 |
| Kovats Retention Index (Standard Polar) | ~1080 |
Visualizations
Caption: Troubleshooting workflow for this compound GC separation.
Caption: Logic for optimizing a GC temperature program.
References
Dealing with co-elution issues in Cyclofenchene chromatography.
Welcome to the technical support center for Cyclofenchene chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting co-elution issues and optimizing the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic analysis challenging?
This compound, with the IUPAC name 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane, is a tricyclic monoterpene.[1] Its analysis by chromatography, particularly gas chromatography (GC), can be challenging due to its volatility and the frequent presence of structurally similar isomers and other terpenes in natural and synthetic samples. These similarities in chemical structure and physical properties, such as boiling point and polarity, often lead to co-elution, where multiple compounds elute from the column at the same time, making accurate quantification and identification difficult.
Q2: What are the common isomers of this compound that can cause co-elution?
This compound itself has a specific stereochemistry. However, in synthetic routes or natural extracts, other terpene isomers with the same molecular formula (C₁₀H₁₆) are often present and can co-elute. Potential co-eluting isomers include α-pinene, β-pinene, camphene, and limonene, among others. The separation of these isomers is critical for accurate analysis.
Q3: What analytical techniques are most suitable for this compound analysis?
Gas chromatography (GC) is the most common and effective technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and its co-eluents based on their mass spectra. For the separation of chiral isomers, a GC system equipped with a chiral stationary phase is necessary.
Q4: How can I confirm the identity of this compound in my chromatogram?
The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be matched against spectral libraries such as NIST.
Troubleshooting Guide for Co-elution Issues
Co-elution is a common problem in the chromatography of complex mixtures containing terpenes like this compound. This guide provides a systematic approach to diagnosing and resolving these issues.
Identifying Co-elution
The first step in troubleshooting is to determine if co-elution is occurring. Signs of co-elution include:
-
Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of a hidden overlapping peak.
-
Shoulders on Peaks: A small, unresolved peak appearing on the leading or tailing edge of the main peak is a strong indicator of co-elution.[2][3]
-
Inconsistent Peak Ratios: If you are using a mass spectrometer, inconsistent ion ratios across a single chromatographic peak suggest the presence of more than one compound.[2]
-
Broader than Expected Peaks: Peaks that are significantly wider than other peaks in the chromatogram may be the result of two or more co-eluting compounds.
Strategies to Resolve Co-elution
Once co-elution is suspected, the following strategies can be employed to improve separation. The choice of strategy will depend on the nature of the co-eluting species.
1. Method Optimization:
Optimizing the chromatographic method parameters is often the first and most straightforward approach to resolving co-elution.
-
Temperature Program: A slower oven temperature ramp rate can increase the interaction time of the analytes with the stationary phase, often leading to better separation.[4] Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also improve resolution.
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. An optimal flow rate will result in sharper peaks and better resolution. Both excessively high and low flow rates can lead to band broadening.
-
Injection Technique: A splitless injection can lead to broader peaks for volatile analytes. Optimizing the split ratio or using a pulsed splitless injection can sometimes improve peak shape and resolution.
2. Column Selection:
If method optimization does not resolve the co-elution, changing the GC column may be necessary.
-
Stationary Phase Polarity: The choice of stationary phase is critical for selectivity. If you are using a non-polar column (e.g., DB-5ms, HP-5ms), switching to a column with a different polarity, such as a mid-polar (e.g., DB-17ms) or a polar wax-type column (e.g., DB-WAX), can significantly alter the elution order and resolve co-eluting compounds.[4]
-
Column Dimensions: Using a longer column increases the number of theoretical plates, which can improve resolution. A smaller internal diameter (ID) column (e.g., 0.18 mm) can also provide higher efficiency. Increasing the film thickness of the stationary phase can improve the retention of volatile compounds, potentially aiding in their separation.[4]
3. Chiral Separation:
If the co-eluting compounds are enantiomers, a chiral stationary phase is required for their separation.
-
Cyclodextrin-Based Columns: Derivatized cyclodextrins are the most common chiral selectors used in GC for the separation of terpene enantiomers.[5][6] Columns with different cyclodextrin (B1172386) derivatives (e.g., β-cyclodextrin, γ-cyclodextrin) will exhibit different selectivities.
4. Two-Dimensional Gas Chromatography (GCxGC):
For extremely complex samples where co-elution is persistent, two-dimensional gas chromatography (GCxGC) can provide a significant increase in separation power.[7] In GCxGC, the effluent from the first column is trapped and then re-injected onto a second column with a different stationary phase, providing an orthogonal separation mechanism.[8]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting co-elution issues in this compound chromatography.
Caption: A step-by-step workflow for addressing co-elution in this compound analysis.
Data Presentation
The following table summarizes typical Kovats retention indices (RI) for this compound and some common co-eluting terpenes on different stationary phases. These values can be used to predict elution order and potential co-elution.
| Compound | Common Name | Molecular Formula | RI (Non-polar phase, e.g., DB-5) | RI (Polar phase, e.g., DB-WAX) |
| This compound | - | C₁₀H₁₆ | ~930 | ~1100 |
| α-Pinene | α-Pinene | C₁₀H₁₆ | ~939 | ~1027 |
| Camphene | Camphene | C₁₀H₁₆ | ~953 | ~1075 |
| β-Pinene | β-Pinene | C₁₀H₁₆ | ~979 | ~1105 |
| Limonene | Limonene | C₁₀H₁₆ | ~1031 | ~1209 |
Note: Retention indices can vary depending on the specific column, method conditions, and the reference n-alkane series used.
Experimental Protocols
This section provides a detailed methodology for a typical GC-MS analysis of this compound in a complex matrix like an essential oil.
Sample Preparation
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Dilution: Dilute the essential oil sample in a suitable solvent such as hexane (B92381) or ethyl acetate. A typical dilution factor is 1:100 (v/v).
-
Internal Standard: Add an internal standard (e.g., n-alkane C12 or another compound not present in the sample) to the diluted sample for accurate quantification.
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Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
GC-MS Method Parameters
The following table outlines a starting point for GC-MS method parameters for the analysis of this compound and other terpenes.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or DB-WAX (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split ratio 50:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant flow) |
| Oven Program | Start at 60 °C (hold for 2 min), ramp to 240 °C at 3 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Experimental Workflow Diagram
Caption: A typical workflow for the GC-MS analysis of this compound in a complex sample.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 8. agilent.com [agilent.com]
Improving the yield of Cyclofenchene extraction from plant matrices.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Cyclofenchene from various plant matrices. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the common plant sources for this compound extraction?
A1: this compound is a monoterpene found in the essential oils of various plants. One notable source is Salvia tomentosa, a species belonging to the Lamiaceae family. The composition of essential oils, including the concentration of specific terpenes like this compound, can vary significantly based on genetic factors, geographical location, and cultivation conditions.[1][2][3]
Q2: Which extraction method is most suitable for maximizing this compound yield?
A2: The optimal extraction method depends on several factors, including the plant matrix, desired purity of the extract, and available equipment.
-
Steam Distillation is a traditional and widely used method for extracting volatile compounds like this compound. It is particularly effective for obtaining essential oils.[4]
-
Solvent Extraction using non-polar solvents can be efficient for extracting a broad range of terpenes. However, it requires an additional step for solvent removal, and care must be taken to avoid degradation of the target compound.[5][6]
-
Supercritical Fluid Extraction (SFE) with carbon dioxide (CO2) is a modern, "green" technique that offers high selectivity and yields pure extracts without residual solvents.[7][8][9]
Q3: How can I quantify the amount of this compound in my extract?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable analytical technique for identifying and quantifying volatile compounds like this compound in plant extracts.[10][11][12] For accurate quantification, it is essential to use a validated method with appropriate calibration standards.[13][14]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction in a question-and-answer format.
Q4: My this compound yield is consistently low. What are the potential causes and solutions?
A4: Low yields can stem from several factors throughout the extraction process. Here's a breakdown of potential issues and how to address them:
-
Improper Plant Material Preparation: The physical state of the plant material significantly impacts extraction efficiency.
-
Issue: Insufficient grinding or powdering of the plant material can limit solvent access to the cells containing this compound.
-
Solution: Ensure the plant material is adequately ground to a consistent and fine particle size to maximize the surface area for extraction.
-
-
Suboptimal Extraction Parameters: The conditions used for extraction are critical for maximizing yield.
-
Issue: Incorrect temperature, pressure, or extraction time can lead to incomplete extraction or degradation of this compound.
-
Solution: Optimize extraction parameters based on the chosen method. For instance, in steam distillation, ensure the distillation is carried out for a sufficient duration to extract all volatile components.[15][16] For SFE, pressure and temperature are key variables that control the solvating power of CO2.[9]
-
-
Solvent Issues (for Solvent Extraction): The choice and handling of the solvent are crucial.
-
Issue: Using a solvent with inappropriate polarity or an insufficient solvent-to-material ratio can result in poor extraction.
-
Solution: Select a non-polar solvent for this compound. Experiment with different solvent-to-material ratios to find the optimal balance for efficient extraction.
-
-
Compound Degradation: this compound, like other monoterpenes, can be susceptible to degradation.
-
Issue: High temperatures during extraction or solvent evaporation can lead to the chemical breakdown of this compound.[17][18][19]
-
Solution: Use the lowest effective temperature for extraction and solvent removal. For heat-sensitive compounds, vacuum distillation or rotary evaporation at low temperatures is recommended.
-
Q5: I am observing inconsistencies in the this compound content between different batches of the same plant material. Why is this happening?
A5: Batch-to-batch variability is a common challenge in natural product extraction. The chemical composition of plants can be influenced by a multitude of factors.[1][2][3]
-
Genetic Variability: Different populations or chemotypes of the same plant species can have varying levels of specific terpenes.
-
Environmental and Cultivation Conditions: Factors such as climate, soil type, altitude, and harvest time can significantly impact the essential oil composition.[3]
-
Post-Harvest Handling: The drying and storage conditions of the plant material can also affect the final terpene profile.
To minimize this variability, it is important to source plant material from a consistent and well-characterized supplier and to standardize post-harvest processing as much as possible.
Data Presentation
The following tables provide a summary of typical yields and key parameters for different extraction methods used for terpenes and essential oils from Salvia species, which can serve as a reference for optimizing this compound extraction.
Table 1: Comparison of Essential Oil Yield from Salvia Species using Different Extraction Methods
| Plant Species | Extraction Method | Key Parameters | Essential Oil Yield (% w/w) | Reference |
| Salvia officinalis | Steam Distillation | 3 hours distillation | 1.5 - 2.5 | [20] |
| Salvia officinalis | Supercritical CO2 Extraction | 100 bar, 40°C | 4.82 | [21] |
| Salvia officinalis | Soxhlet (Ethanol/Water) | 6 hours | 26.5 | [21] |
| Salvia sclarea | Steam Distillation | N/A | 0.5 - 1.5 | [22] |
| Salvia fruticosa | Steam Distillation | N/A | 0.5 - 1.5 | [22] |
Table 2: Influence of Supercritical CO2 Extraction Pressure on the Yield from Salvia officinalis
| Pressure (bar) | Temperature (°C) | Extraction Time (h) | CO2 Flow Rate ( kg/min ) | Yield ( g/100g drug) |
| 80 | 40 | 4 | 3.23 x 10⁻³ | 1.40 |
| 100 | 40 | 4 | 3.23 x 10⁻³ | 2.15 |
| 200 | 40 | 4 | 3.23 x 10⁻³ | 4.17 |
Data adapted from a study on Salvia officinalis.[8]
Experimental Protocols
This section provides detailed methodologies for the key extraction techniques discussed.
Protocol 1: Steam Distillation for this compound Extraction
Objective: To extract the essential oil containing this compound from Salvia tomentosa leaves using steam distillation.
Materials and Equipment:
-
Dried and powdered leaves of Salvia tomentosa
-
Clevenger-type apparatus
-
Heating mantle
-
Distilled water
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Weigh 100 g of dried and powdered Salvia tomentosa leaves and place them into a 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up the Clevenger-type apparatus for hydrodistillation.
-
Heat the flask using a heating mantle to boil the water and generate steam.
-
Continue the distillation for 3-4 hours, collecting the condensed essential oil and water in the collection tube of the Clevenger apparatus.
-
After the distillation is complete, allow the apparatus to cool down.
-
Carefully collect the essential oil from the collection tube using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the purified essential oil in a sealed, airtight glass vial in a cool, dark place.
-
Analyze the essential oil for this compound content using GC-MS.
Protocol 2: Solvent Extraction for this compound
Objective: To extract this compound from Salvia tomentosa leaves using a non-polar solvent.
Materials and Equipment:
-
Dried and powdered leaves of Salvia tomentosa
-
n-Hexane (or another suitable non-polar solvent)
-
Soxhlet apparatus or glassware for maceration
-
Rotary evaporator
-
Filter paper
-
Glass vials for storage
Procedure (Soxhlet Extraction):
-
Place 50 g of dried and powdered Salvia tomentosa leaves into a thimble.
-
Place the thimble into the Soxhlet extractor.
-
Fill a round-bottom flask with 300 mL of n-hexane.
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle.
-
Allow the extraction to proceed for 6-8 hours.
-
After extraction, cool the apparatus and collect the n-hexane extract.
-
Concentrate the extract using a rotary evaporator at a low temperature (e.g., 40°C) to remove the solvent.
-
Store the resulting oleoresin in a sealed glass vial.
-
Analyze the extract for this compound content using GC-MS.
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound
Objective: To extract this compound from Salvia tomentosa leaves using supercritical CO2.
Materials and Equipment:
-
Dried and powdered leaves of Salvia tomentosa
-
Supercritical Fluid Extractor
-
Liquid CO2 cylinder
-
Collection vials
Procedure:
-
Pack the extraction vessel of the SFE system with 100 g of dried and powdered Salvia tomentosa leaves.
-
Set the extraction parameters. Based on literature for similar compounds, initial parameters could be:
-
Start the extraction process by pumping liquid CO2 through the system, where it will be heated and pressurized to a supercritical state.
-
The supercritical CO2 will pass through the plant material, dissolving the this compound and other non-polar compounds.
-
The extract-laden CO2 then flows into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collect the extract from the separator.
-
Continue the extraction for a predetermined time (e.g., 2-4 hours).
-
After the extraction is complete, depressurize the system and collect the final extract.
-
Analyze the extract for this compound content using GC-MS.
Visualizations
The following diagrams illustrate the experimental workflow for this compound extraction and a troubleshooting guide for low yield.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. Chemical composition and biological activities of Salvia officinalis essential oil from Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. steam distillation yield: Topics by Science.gov [science.gov]
- 5. Solvent extraction of salvia leaves by decantation using methanol | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Essential Oil Composition Analysis, Antimicrobial Activities, and Biosystematic Studies on Six Species of Salvia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Steam Distillation Process and Chemical Constituents of Volatile Oil from Angelicaesinensis Radix | MDPI [mdpi.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. Aerobic biodegradation of selected monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Microbial monoterpene transformations—a review [frontiersin.org]
- 20. davidpublisher.com [davidpublisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]
Cyclofenchene stability and degradation issues during analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclofenchene. The information addresses common stability and degradation challenges encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during analytical procedures?
A1: this compound, as a bicyclic monoterpene, may be susceptible to degradation under certain analytical conditions. Key concerns include thermal degradation, especially in the high temperatures of a Gas Chromatography (GC) injection port, and potential isomerization or rearrangement catalyzed by acidic or active sites in the analytical system.
Q2: Which analytical technique is most suitable for analyzing this compound and its potential degradants?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound.[1][2][3][4] It allows for the separation of this compound from other components and provides mass spectral data for identification of the parent compound and any degradation products. For achieving good separation, a non-polar or moderately polar stationary phase column is often recommended.[5]
Q3: How can I prevent this compound degradation during sample preparation?
A3: To minimize degradation during sample preparation, it is advisable to use high-purity solvents and avoid prolonged exposure to high temperatures, strong acids or bases, and light. If extraction is necessary, techniques like solid-phase microextraction (SPME) may be considered to minimize solvent use and thermal stress.[5]
Q4: What are the typical storage conditions to ensure the stability of this compound samples?
A4: While specific stability data for this compound is not extensively published, general best practices for terpenes suggest storing samples in tightly sealed containers in a cool, dark place. For long-term storage, refrigeration or freezing is recommended to minimize volatility and potential degradation.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis
-
Possible Cause: Active sites in the GC inlet or column, or column contamination. Non-volatile residues in the system can interact with the analyte.[7]
-
Troubleshooting Steps:
-
Inlet Maintenance: Clean or replace the GC inlet liner. Deactivated liners can help reduce active sites.
-
Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants.
-
Column Trimming: If the front end of the column is contaminated, trimming a small portion (e.g., 10-20 cm) can restore performance.[7]
-
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
-
Possible Cause: Degradation of this compound into isomers or other degradation products. This can be induced by heat in the injector or interactions with the analytical hardware.
-
Troubleshooting Steps:
-
Lower Injector Temperature: Gradually decrease the injector temperature to determine if the formation of unexpected peaks is reduced.
-
Use a More Inert Column: A column with a highly inert stationary phase can minimize on-column degradation.
-
Analyze Standards: Inject a fresh, high-purity standard of this compound to confirm if the extra peaks are present from the start or are being generated during analysis.
-
Issue 3: Inconsistent Quantitative Results
-
Possible Cause: Sample instability, leading to a decrease in this compound concentration over time. This can also be caused by matrix effects from co-extracted substances.[7]
-
Troubleshooting Steps:
-
Conduct a Stability Study: Analyze samples at different time points after preparation to assess short-term stability in the sample solvent.
-
Use an Internal Standard: Incorporating a stable internal standard with similar chemical properties to this compound can compensate for variations in injection volume and sample degradation.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples to mitigate matrix effects.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways, which is a crucial step in developing a stability-indicating analytical method.[8][9][10]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[10]
2. Stress Conditions: [10]
- Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N hydrochloric acid. Incubate at 60°C for 24 hours.
- Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N sodium hydroxide. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation (Solution): Dilute 1 mL of the stock solution with 1 mL of the solvent. Incubate at 80°C for 48 hours.
- Photolytic Degradation (Solid): Spread a thin layer of solid this compound in a petri dish and expose it to a light source compliant with ICH Q1B guidelines.
3. Sample Analysis:
- At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by a validated stability-indicating GC-MS method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Standard GC-MS Analysis of this compound
This protocol outlines a general method for the quantitative analysis of this compound.
1. Instrumentation:
- Gas chromatograph equipped with a mass selective detector (GC-MS).
2. Chromatographic Conditions: [5]
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase (e.g., 5%-phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C (can be optimized to reduce thermal degradation).
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: Increase to 280°C at a rate of 10°C/min.
- Final hold: Hold at 280°C for 5 minutes.
- Injection Volume: 1 µL in splitless mode.
3. Mass Spectrometer Settings: [5]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
4. Data Analysis:
- Identify this compound based on its retention time and mass spectrum.
- Quantify using the peak area of a characteristic ion.
Data Presentation
Table 1: General Conditions for Stability Testing of an Active Substance (Adapted from ICH Guidelines) [9][11]
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
Caption: Hypothetical degradation pathways for this compound.
Caption: Decision tree for this compound stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatographic-mass spectrometric characterization of all acyclic C5-C7 alkenes from fluid catalytic cracked gasoline using polydimethylsiloxane and squalane stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. mdpi.com [mdpi.com]
- 5. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Understanding the Chemical Degradation of Ti3C2T x MXene Dispersions: A Chronological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
- 11. applications.emro.who.int [applications.emro.who.int]
Minimizing matrix effects in the quantification of Cyclofenchene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of Cyclofenchene.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[2] In gas chromatography-mass spectrometry (GC-MS), matrix components can coat the GC inlet, which may protect the analyte from thermal degradation and lead to a signal enhancement.[2]
Q2: I am observing poor peak shape (e.g., tailing) for this compound. What are the common causes?
A2: Poor peak shape for this compound can be caused by several factors:
-
Active sites in the GC system: Non-volatile matrix components can accumulate in the GC inlet or at the head of the analytical column, creating active sites that can interact with the analyte.
-
Column contamination: A buildup of non-volatile residues can degrade the performance of the column.
-
Improper column installation: A poorly cut column can cause turbulent flow, leading to peak tailing.
-
Contaminated ion source: The use of certain solvents or the accumulation of matrix components can lead to deposits on the ion source, affecting peak shape.
Q3: How can I reduce matrix effects during sample preparation?
A3: Effective sample preparation is crucial for minimizing matrix effects.[1] Several techniques can be employed:
-
Solid-Phase Extraction (SPE): SPE can be used to selectively extract this compound from the sample matrix while leaving behind many interfering compounds.[3]
-
Liquid-Liquid Extraction (LLE): LLE can partition this compound into a solvent that is immiscible with the sample matrix, thereby separating it from many matrix components.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method, often used for pesticide residue analysis in complex matrices, can be adapted for this compound extraction.[4] It involves an extraction and cleanup step to remove a significant portion of the matrix.
Q4: What is a suitable internal standard for this compound quantification?
A4: An ideal internal standard (IS) should be structurally similar to the analyte and have a similar chromatographic behavior but be chromatographically resolved from this compound. For terpenes like this compound, a common choice is a deuterated analog of the analyte. If a deuterated standard is not available, a non-native, structurally related compound can be used. For instance, n-tridecane has been successfully used as an internal standard for the analysis of other terpenes.[5]
Q5: When should I use matrix-matched calibration?
A5: Matrix-matched calibration is recommended when you are unable to find a suitable internal standard or when significant matrix effects are still present after sample cleanup. This involves preparing your calibration standards in a blank matrix extract that is free of this compound. This approach helps to compensate for the signal suppression or enhancement caused by the matrix components.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent this compound recovery | Inefficient extraction; Matrix interference | Optimize the sample preparation method (e.g., change SPE sorbent, adjust LLE solvent polarity). Evaluate different cleanup strategies. |
| Poor linearity of calibration curve | Matrix effects affecting ionization at different concentrations | Use matrix-matched calibration standards.[1] Dilute the sample extract to reduce the concentration of matrix components. |
| Signal suppression or enhancement | Co-eluting matrix components interfering with ionization | Improve chromatographic separation to resolve this compound from interfering peaks.[6] Enhance sample cleanup to remove more matrix components. |
| High background noise in chromatogram | Contamination of the GC-MS system; Insufficient sample cleanup | Bake out the GC column and clean the ion source. Implement a more rigorous sample cleanup protocol. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes a method to quantitatively assess the presence and extent of matrix effects.
-
Prepare a this compound standard solution in a pure solvent (e.g., methanol) at a known concentration (e.g., 1 µg/mL).
-
Prepare a blank matrix extract by subjecting a sample known to be free of this compound to your entire sample preparation procedure.
-
Prepare a post-extraction spiked sample by adding the this compound standard solution to the blank matrix extract to achieve the same final concentration as the standard solution (e.g., 1 µg/mL).
-
Analyze both solutions by GC-MS.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Spiked Sample / Peak Area in Standard Solution) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for extracting this compound from a liquid matrix.
-
Condition the SPE cartridge (e.g., C18) by passing methanol (B129727) followed by deionized water through it.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elute this compound with a stronger organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
Quantitative Data Summary
The following table presents hypothetical data on the recovery of this compound and the observed matrix effects using different sample preparation methods in a complex herbal matrix.
| Sample Preparation Method | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Liquid-Liquid Extraction (LLE) with Hexane | 85.2 | 8.5 | 135 (Enhancement) |
| Solid-Phase Extraction (SPE) with C18 | 92.7 | 5.2 | 110 (Enhancement) |
| QuEChERS with dSPE cleanup | 95.1 | 4.1 | 103 (Minimal Effect) |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting flowchart for this compound quantification.
References
- 1. Sample Preparation for Fatty and Complex Food Matrices | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal SPME Fiber Selection for Cyclofenchene Analysis
This guide provides researchers, scientists, and drug development professionals with technical support for the analysis of Cyclofenchene using Solid-Phase Microextraction (SPME). It includes frequently asked questions, detailed protocols, and troubleshooting advice to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is SPME-GC-MS a suitable analysis technique?
A1: this compound is a non-polar, tricyclic monoterpene with a molecular weight of 136.23 g/mol .[1] Terpenes like this compound are volatile or semi-volatile organic compounds, making them ideal candidates for analysis by Gas Chromatography (GC).[2] SPME is an innovative, solvent-free sample preparation technique that is fast, economical, and versatile.[3][4][5] It works by concentrating volatile and semi-volatile compounds, like this compound, from a sample onto a coated fiber, which is then directly desorbed into the GC inlet for analysis, often coupled with Mass Spectrometry (MS) for definitive identification.[6]
Q2: What are the most critical factors for selecting an SPME fiber for this compound analysis?
A2: The two most important factors are the analyte's polarity and its volatility (which is related to its molecular weight).
-
Polarity: The principle of "like attracts like" applies. Since this compound is a non-polar hydrocarbon, a non-polar or semi-polar fiber coating will be most effective. Polydimethylsiloxane (PDMS) is a common non-polar phase.[6][7]
-
Volatility/Molecular Weight: this compound's molecular weight (~136 g/mol ) places it in the range of volatile to semi-volatile compounds.[1][8] Fiber coatings must be chosen to efficiently adsorb (for more volatile compounds) or absorb (for semi-volatiles) the analyte from the sample matrix. Mixed-phase fibers are often effective for capturing a broad range of terpenes.[9]
Q3: Which specific SPME fibers are recommended for this compound and similar terpenes?
A3: Based on the non-polar and semi-volatile nature of this compound, the following fibers are recommended for consideration:
-
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This is a widely applicable, semi-polar fiber suitable for general-purpose analysis of volatiles.[8] It is often recommended for terpene analysis due to its affinity for such compounds.[2]
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This "triple-phase" fiber is excellent for a broad range of volatile and semi-volatile compounds with varying polarities and molecular weights.[8][9] It is a strong choice for complex samples where other terpenes or matrix components may be present.
-
100 µm Polydimethylsiloxane (PDMS): As a non-polar fiber, it is well-suited for extracting non-polar analytes like this compound.[6][8] It is particularly effective for volatile compounds.
SPME Fiber Selection Guide
The selection of an appropriate fiber is crucial for achieving optimal sensitivity and reproducibility. The following table summarizes the characteristics of recommended fibers for this compound analysis.
| Fiber Coating | Polarity | Primary Extraction Mechanism | Recommended For | Key Advantages |
| PDMS/DVB | Semi-polar | Adsorption/Absorption | Volatiles and semi-volatiles, including terpenes and aromatic compounds.[2][8] | Versatile, good for a broad range of analytes. |
| DVB/CAR/PDMS | Semi-polar | Adsorption | A wide range of analytes from C3-C20, including volatiles and semi-volatiles.[8][10] | Excellent for complex mixtures and trace-level analysis.[8][9] |
| 100 µm PDMS | Non-polar | Absorption | Non-polar volatile compounds (MW 60-275).[8] | Highly effective for non-polar analytes; robust and widely used.[6] |
Below is a diagram illustrating the logical workflow for selecting an SPME fiber for this compound.
Caption: Logical workflow for SPME fiber selection for this compound.
Experimental Protocols
This section provides a general protocol for the analysis of this compound using Headspace SPME (HS-SPME) followed by GC-MS. Optimization of parameters such as time and temperature is recommended for specific sample matrices.
Protocol: HS-SPME-GC-MS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh a known amount of the solid or liquid sample (e.g., 0.2-1.0 g) into an appropriate headspace vial (e.g., 10 or 20 mL).[11]
-
For solid samples, grinding may be necessary to increase surface area. To prevent loss of volatile terpenes, grinding under liquid nitrogen can be employed.[11]
-
Seal the vial immediately with a septum cap.
-
-
SPME Fiber Conditioning:
-
Before first use or after long-term storage, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specified temperature to remove contaminants.[3]
-
-
Headspace Extraction:
-
Place the sealed vial in a heating block or water bath set to the desired extraction temperature (e.g., 40-65 °C).[12] Heating can increase the vapor pressure of semi-volatile analytes.
-
Allow the sample to equilibrate at this temperature for a set time (e.g., 10-15 minutes).[11][13]
-
Insert the SPME fiber holder through the vial's septum and expose the fiber to the headspace (the gas phase above the sample) for a defined extraction time (e.g., 20-40 minutes).[11][12] Agitation may improve extraction efficiency but should be kept consistent.
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber into its needle sheath and immediately transfer it to the heated injection port of the GC.
-
Expose the fiber within the inlet to thermally desorb the trapped analytes onto the GC column. A splitless injection is typically used to maximize the transfer of analytes.[14]
-
Typical GC Inlet Temperature: 250 °C.
-
Typical Desorption Time: 2-5 minutes.
-
Begin the GC temperature program and MS data acquisition.
-
The general experimental workflow is visualized below.
Caption: General experimental workflow for HS-SPME-GC-MS analysis.
Troubleshooting Guide
Q: Why are my this compound peak areas low or inconsistent?
A: This is a common issue with volatile compounds.[11]
-
Cause: Analyte loss during sample handling.
-
Solution: Keep samples, solvents, and extracts chilled whenever possible. Minimize the time between sample preparation and sealing the vial.[11]
-
-
Cause: Non-optimal extraction parameters.
-
Cause: Incorrect headspace volume.
-
Solution: An excessive headspace volume can lead to lower analyte concentration in the gas phase, reducing extraction efficiency. Aim for a consistent sample-to-headspace ratio (e.g., 2/3 sample, 1/3 headspace).
-
Q: My calibration curve is flattening at higher concentrations (non-linear). What is the cause?
A: This typically indicates fiber saturation.[15]
-
Cause: The fiber's sorbent has a finite capacity. At high analyte concentrations, it can become saturated, meaning it cannot extract more analyte, leading to a non-linear response.[15]
-
Solution 1: Reduce the extraction time. This performs the extraction in the pre-equilibrium phase where the amount extracted is more proportional to concentration.[15]
-
Solution 2: Dilute the sample to bring the analyte concentration into the linear range of the fiber.
-
Solution 3: Increase the split ratio at the GC inlet during desorption. This introduces less of the total desorbed sample onto the column, which can help prevent both fiber and detector saturation.[15]
-
Q: I am observing carryover or "ghost peaks" in my blank runs after analyzing a sample.
A: This suggests that analytes were not completely desorbed from the fiber in the previous run.
-
Cause: Insufficient desorption time or temperature.
-
Solution: Increase the desorption time or the GC inlet temperature to ensure all analytes are removed from the fiber. Always consult the fiber's maximum recommended temperature to avoid damage. Additionally, run a "bake-out" or conditioning step between samples by leaving the fiber in a hot inlet for an extended period to clean it.[3]
-
Q: My chromatographic peaks are showing significant tailing.
A: Peak tailing can be caused by several factors within the GC system.
-
Cause: Active sites in the GC inlet liner or column.
-
Solution: Use a deactivated inlet liner. Ensure the column is properly conditioned. If the problem persists, the column may be contaminated or degraded and require trimming or replacement.[11]
-
References
- 1. This compound | C10H16 | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 3. supelco.com.tw [supelco.com.tw]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Terpene Analysis Approaches - Part IV [restek.com]
Purification of Cyclofenchene from a complex essential oil mixture.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of cyclofenchene from complex essential oil mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physical properties?
A1: this compound, with the chemical name 1,3,3-Trimethyltricyclo[2.2.1.02,6]heptane, is a tricyclic monoterpene.[1][2] It is a component of various essential oils and is of interest for its potential applications in fragrance and pharmaceuticals.[1][2] Its physical properties are crucial for designing effective purification strategies.
Q2: Which essential oils are known to contain this compound?
A2: this compound has been reported in various plants, including Ocimum basilicum (basil) and Chrysanthemum indicum.[2] It may also be present in other essential oils where terpenes are abundant.
Q3: What are the main challenges in purifying this compound from essential oils?
A3: The primary challenges stem from the complexity of essential oils, which are mixtures of numerous, often chemically similar, compounds.[3] Key difficulties include:
-
Volatility: Like other terpenes, this compound is volatile, which can lead to sample loss during purification steps involving heat.[4]
-
Chemical Similarity: Essential oils contain isomers and other terpenes with similar polarities and boiling points, making separation difficult.[3]
-
Thermal Degradation: High temperatures used in some purification methods can cause degradation or rearrangement of terpenes.[4][5]
-
Low Concentration: this compound may be a minor component in the essential oil, requiring efficient and high-resolution purification techniques.
Q4: What are the most common methods for purifying this compound?
A4: The most common and effective methods for isolating terpenes like this compound from essential oils are fractional distillation and column chromatography.[5][6][7]
-
Fractional Distillation separates compounds based on differences in their boiling points.[6]
-
Column Chromatography separates compounds based on their differential adsorption to a stationary phase, which is often related to their polarity.[7]
-
Countercurrent Chromatography (CCC) is another liquid-liquid partition technique that can be effective for separating hydrophobic compounds like those in essential oils.[3]
Q5: How can I assess the purity of my final this compound sample?
A5: The purity of the isolated this compound should be assessed using analytical chromatography techniques. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard and effective method for quantifying the purity of volatile compounds.[8][9] For structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable.[7] Quantitative Nuclear Magnetic Resonance (qNMR) can also provide a highly accurate determination of absolute purity.[8]
Data Presentation
Table 1: Physical and Chemical Properties of this compound This table summarizes key physical and chemical data for this compound, which is essential for planning purification experiments.
| Property | Value | Source |
| IUPAC Name | 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane | [2] |
| Molecular Formula | C₁₀H₁₆ | [2] |
| Molecular Weight | 136.23 g/mol | [2] |
| CAS Number | 488-97-1 | [1][2] |
| Boiling Point | 143.0-143.5 °C at 754 mmHg; 145.0 °C at 760 mmHg | [1] |
| Specific Gravity | 0.8603 @ 20.00 °C | [1] |
| Refractive Index | 1.4515 @ 20.00 °C | [1] |
| Solubility | Soluble in alcohol; Insoluble in water | [1] |
| Kovats Retention Index | Standard non-polar: 882.1 - 927 | [2] |
Experimental Protocols & Troubleshooting Guides
Fractional Distillation
Fractional distillation is an effective initial step to enrich the concentration of this compound by separating it from compounds with significantly different boiling points.[6][10]
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with glass beads), a "Y" adapter, a thermometer, a condenser, and a collection flask. Ensure all glass joints are properly sealed.[6][11]
-
Sample Preparation: Add the crude essential oil mixture to the round-bottom flask along with a stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask using a heating mantle or oil bath. The heating should be gradual to allow for the establishment of a temperature gradient in the fractionating column.[11]
-
Equilibration: Observe the ring of condensate rising slowly up the column. If the ring stops rising, you may need to increase the heat slightly or insulate the column with glass wool to prevent heat loss.[11] The goal is to have many vaporization-condensation cycles to achieve good separation.[6]
-
Fraction Collection: Monitor the temperature at the thermometer. The temperature should hold steady as the first fraction (the most volatile components) distills over. Collect this initial fraction in a separate flask.
-
Target Fraction: As the temperature begins to rise again, change the receiving flask to collect the fraction that distills around the boiling point of this compound (approx. 143-145 °C).
-
Completion: Stop the distillation before the distilling flask boils to dryness. The collected fraction will be enriched with this compound but may still contain impurities with similar boiling points.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No distillate is collecting. | Insufficient heating; Poor insulation of the column; A leak in the apparatus. | Gradually increase the heating mantle temperature. Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss.[11] Check all joints for a proper seal. |
| Temperature fluctuations. | Uneven boiling ("bumping"); Heating rate is too high. | Ensure boiling chips or a stir bar are present and functioning. Reduce the heating rate to allow the column to reach equilibrium. |
| Column "flooding". | The heating rate is too high, causing a large amount of liquid to be present in the column. | Remove the heat source until the excess liquid drains back into the distilling flask.[11] Resume heating at a lower, more gentle rate. |
| Poor separation of components. | The fractionating column is not efficient enough; The boiling points of the components are too close. | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, metal sponges).[6] Follow the distillation with a secondary purification method like column chromatography. |
Silica (B1680970) Gel Column Chromatography
Column chromatography is a high-resolution technique used to separate this compound from other terpenes based on polarity.[7] Since this compound is a non-polar hydrocarbon, it will elute relatively quickly from a silica gel column with a non-polar solvent.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the this compound-enriched fraction from distillation in a minimal amount of the non-polar solvent.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Non-polar compounds like this compound will travel down the column faster.[5]
-
To separate from other non-polar or slightly more polar terpenes, a very gradual increase in solvent polarity might be necessary (e.g., adding 1-2% ethyl acetate (B1210297) to the hexane).[7]
-
-
Fraction Collection:
-
Collect the eluent in a series of small, numbered fractions.
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify which fractions contain pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation (overlapping peaks). | Improper solvent system; Column was overloaded with sample; Elution was too fast. | Optimize the mobile phase polarity using TLC first. Reduce the amount of sample loaded onto the column. Decrease the flow rate of the mobile phase to allow for better equilibration between the stationary and mobile phases. |
| Cracked or channeled column bed. | The silica gel bed ran dry during packing or elution. | This is often unrecoverable and requires repacking the column. Always ensure the solvent level remains above the top of the stationary phase. |
| Compound is stuck on the column. | The mobile phase is not polar enough to elute the compound. | This is unlikely for non-polar this compound but can happen with more polar impurities. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane) to elute more strongly adsorbed compounds.[5] |
| Broad, tailing bands. | Sample is too soluble in the mobile phase; Interactions with acidic silica gel. | Try a less polar mobile phase. For sensitive compounds, deactivated or neutral silica gel can be used. Ensure the sample is loaded in as concentrated and narrow a band as possible. |
Visualizations
The following diagrams illustrate the general workflows for the purification and analysis of this compound.
Caption: General experimental workflow for the purification of this compound.
References
- 1. This compound, 488-97-1 [thegoodscentscompany.com]
- 2. This compound | C10H16 | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. column-chromatography.com [column-chromatography.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. chembam.com [chembam.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cyclofenchene Quantification Strategies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the accurate quantification of Cyclofenchene. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for this compound quantification?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the quantification of this compound.[1][2][3] This method offers excellent selectivity and sensitivity for volatile and semi-volatile compounds like this compound. The NIST Chemistry WebBook provides mass spectrometry data for this compound, which can be used for compound identification.[2]
Q2: Where can I obtain an analytical standard for this compound?
A2: High-purity analytical standards are crucial for accurate quantification. While a direct supplier for a "this compound analytical standard" was not identified in the search results, you should source a standard from reputable chemical suppliers that provide a Certificate of Analysis (CoA) specifying purity. For related compounds, such as Cyclohexene, analytical standards are available.[4]
Q3: What is a suitable internal standard (IS) for this compound analysis?
A3: A suitable internal standard should be a compound that is structurally similar to this compound, not present in the samples, and chromatographically resolved from this compound and other matrix components. A deuterated analog of this compound would be ideal. If unavailable, other structurally related, stable, and commercially available terpenes or cyclic hydrocarbons could be evaluated for their suitability.
Q4: How should I prepare my calibration standards?
A4: Calibration standards should be prepared by accurately diluting a high-concentration stock solution of this compound in a high-purity solvent.[5] It is recommended to prepare a series of at least 5-6 standards spanning the expected concentration range of your samples.[6] Standards should be prepared fresh for each analytical run to avoid degradation or solvent evaporation issues.[5]
Q5: What are the key principles of sample preparation for this compound analysis?
A5: Sample preparation is a critical step to ensure accurate and reproducible results.[7] The primary goals are to extract this compound from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for detection.[8] Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[7][9]
Troubleshooting Guide
Q6: I am observing poor linearity (R² < 0.995) in my calibration curve. What are the potential causes and solutions?
A6: Poor linearity can stem from issues with standard preparation, instrument performance, or the detector response.[5]
-
Incorrect Standard Preparation: Errors in serial dilutions are a common cause of non-linearity.[5]
-
Solution: Prepare a fresh set of calibration standards, paying close attention to pipetting techniques. It can be beneficial to have a different analyst prepare a second set to rule out user-specific errors.[5]
-
-
Detector Saturation: The concentration of your highest standard may be outside the linear dynamic range of the detector.
-
Solution: Prepare and analyze a more diluted set of standards. Alternatively, if your sample concentrations are high, dilute your samples to fall within the linear range of the curve.
-
-
Inappropriate Regression Model: A high correlation coefficient (e.g., >0.997) does not guarantee linearity.[10]
-
Solution: Visually inspect a plot of your calibration curve. A non-linear trend may be apparent even with a high R² value.[5] Additionally, a residual plot, which shows the difference between the actual and calculated concentrations, should display a random distribution around zero for a linear model.[5] If a pattern is observed, a different regression model (e.g., quadratic) may be more appropriate.[10]
-
Q7: My analytical signal for this compound is showing poor peak shape (e.g., tailing or fronting). How can I resolve this?
A7: Poor peak shape can be caused by several factors related to the GC system or sample matrix.[11]
-
Active Sites in the GC System: Active sites in the injector liner or the front of the analytical column can interact with the analyte.[11]
-
Solution: Deactivate the injector liner or use a liner with glass wool. Trim the front end of the analytical column (e.g., 10-20 cm) to remove accumulated non-volatile residues.
-
-
Column Contamination: Buildup of non-volatile matrix components can degrade column performance.[11]
-
Solution: Bake out the column at the manufacturer's recommended maximum temperature. If this does not resolve the issue, the column may need to be replaced.
-
-
Improper Column Installation: A poorly cut or installed column can lead to peak shape issues.[11]
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.
-
Q8: I am experiencing low sensitivity or no signal for this compound. What should I check?
A8: Low or no signal can be due to sample preparation issues, instrument problems, or analyte degradation.
-
Inefficient Extraction: The sample preparation method may not be efficiently extracting this compound from the matrix.
-
Solution: Re-evaluate your extraction solvent and technique. Consider methods like microwave-assisted or ultrasonic-assisted extraction to improve recovery.[7]
-
-
Instrument Contamination: A contaminated ion source in the mass spectrometer can suppress the signal.[11]
-
Solution: Clean the ion source according to the manufacturer's protocol.
-
-
Analyte Degradation: this compound, being a terpene-like compound, may be susceptible to degradation.
-
Solution: Ensure samples and standards are stored properly (e.g., at low temperatures, protected from light) and analyzed promptly after preparation.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for a this compound quantification method using GC-MS. These values should be established during method validation in your laboratory.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of high-purity methanol (B129727) or hexane (B92381) in a volumetric flask.
-
Intermediate Solution (10 µg/mL): Transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.
-
Working Standards: Perform serial dilutions of the intermediate solution to prepare working standards with concentrations such as 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Internal Standard (IS): If using an internal standard, spike each working standard and sample with a consistent concentration of the IS (e.g., 100 ng/mL).
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Depending on the matrix, homogenize, dilute, or extract the sample into a liquid form compatible with the SPE sorbent.
-
Column Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 5 mL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with a strong, non-polar solvent (e.g., 5 mL of hexane or dichloromethane).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the analysis solvent.
Protocol 3: GC-MS Instrumental Parameters
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Program: 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-350 m/z) for confirmation.
-
SIM Ions: Select characteristic ions from the this compound mass spectrum (e.g., m/z 93, 121, 136).[12]
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for poor calibration linearity.
References
- 1. Tricyclo[2.2.1.0(2,6)]heptane, 1,3,3-trimethyl- [webbook.nist.gov]
- 2. Tricyclo[2.2.1.0(2,6)]heptane, 1,3,3-trimethyl- [webbook.nist.gov]
- 3. Tricyclo[2.2.1.0(2,6)]heptane, 1,3,3-trimethyl- [webbook.nist.gov]
- 4. 环己烯 analytical standard, ≥99.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. uknml.com [uknml.com]
- 7. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 8. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antibacterial Properties of Cyclofenchene and Camphene
In the field of antimicrobial research, the exploration of naturally occurring compounds as potential alternatives to conventional antibiotics is a significant area of interest. Among these, monoterpenes such as cyclofenchene and camphene (B42988) have been noted for their biological activities. This guide provides a comparative overview of the antibacterial activity of this compound and camphene, supported by available experimental data. It is tailored for researchers, scientists, and drug development professionals seeking to understand the current landscape of these two compounds in antimicrobial research.
Data Presentation: A Comparative Overview
A direct quantitative comparison of the antibacterial activity of this compound and camphene is challenging due to a notable gap in the scientific literature. While some studies have investigated the antibacterial properties of camphene, there is a significant lack of research and specific data on the antibacterial activity of pure this compound.
Camphene: Antibacterial Activity
Camphene has been identified as a component in various essential oils that exhibit antibacterial properties. However, studies on pure camphene are limited, and its activity is often considered weak. The following table summarizes available data on the Minimum Inhibitory Concentration (MIC) of camphene against various bacterial strains. A lower MIC value indicates greater antibacterial efficacy.
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | >5000 | [1] |
| Escherichia coli | Gram-negative | >5000 | [1] |
Note: The high MIC values suggest that camphene, when tested as a pure compound, has weak antibacterial activity against the tested strains. It is important to note that some studies focus on camphene derivatives, which may exhibit enhanced antibacterial effects.
This compound: Antibacterial Activity
Currently, there is a lack of publicly available scientific literature detailing the specific antibacterial activity of pure this compound. While it has been identified as a constituent of some plant essential oils that demonstrate antimicrobial properties, its individual contribution to this activity has not been quantified. Therefore, no MIC values for this compound can be presented at this time. The absence of data highlights a significant area for future research.
Experimental Protocols: Determining Antibacterial Activity
The standard method for quantifying the antibacterial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). This method provides a quantitative measure of a compound's potency.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used laboratory technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][3] This method involves a series of steps to prepare the antimicrobial agent, the bacterial inoculum, and then to perform the assay in a microtiter plate format.
1. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound (e.g., camphene) is prepared in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the compound across the plate.
2. Preparation of Bacterial Inoculum:
-
A pure culture of the target bacterium is grown on an appropriate agar (B569324) medium.
-
Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a specific turbidity, corresponding to a standardized cell density (typically a 0.5 McFarland standard).
-
This bacterial suspension is further diluted to the final desired concentration for the assay.
3. Inoculation and Incubation:
-
A standardized volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the different concentrations of the antimicrobial agent.
-
Control wells are included: a positive control (broth with bacteria, no compound) to ensure bacterial growth, and a negative control (broth only) to check for contamination.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[2]
4. Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[3]
Mechanism of Action
The proposed mechanism of antibacterial action for many terpenes, including camphene, involves the disruption of the bacterial cell membrane.[4][5]
Camphene's Proposed Mechanism of Action
The lipophilic nature of camphene is thought to facilitate its interaction with the lipid bilayer of the bacterial cell membrane. This interaction can lead to:
-
Increased membrane permeability: The insertion of camphene molecules into the membrane can disrupt its structure, leading to increased fluidity and permeability.
-
Leakage of intracellular components: The compromised membrane integrity can result in the leakage of essential ions and macromolecules from the bacterial cell.
-
Disruption of cellular processes: The altered membrane potential and function can interfere with vital cellular processes such as respiration and energy production, ultimately leading to bacterial cell death.
Due to the lack of research, the mechanism of antibacterial action for this compound has not been elucidated.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion
This comparative guide highlights a significant disparity in the available research on the antibacterial activities of this compound and camphene. While camphene has been studied to some extent, demonstrating weak activity as a pure compound, there is a clear absence of data for this compound. This knowledge gap underscores the need for further investigation into the antibacterial potential of this compound to enable a comprehensive comparison and to explore its potential as a novel antimicrobial agent. The provided experimental protocol for MIC determination serves as a foundational method for such future studies.
References
Cyclofenchene in the World of Monoterpenes: A Comparative Review
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of cyclofenchene against other common monoterpenes. Due to a notable scarcity of experimental data on the biological activities of this compound, this review primarily highlights the well-documented properties of other monoterpenes to establish a framework for future investigation into this lesser-known compound.
Monoterpenes, a class of terpenes consisting of two isoprene (B109036) units, are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and analgesic effects.[1][2] While compounds like limonene, myrcene, and pinene have been the subject of extensive research, others, such as this compound, remain largely unexplored. This comparative guide synthesizes available data to underscore the potential of this compound and identify critical gaps in current scientific literature.
Comparative Analysis of Biological Activities
Quantitative data on the biological activities of various monoterpenes are summarized below. The absence of this compound in these tables highlights the significant research gap concerning its potential therapeutic effects.
Table 1: Comparative Anti-inflammatory Activity of Selected Monoterpenes
| Monoterpene | Experimental Model | Dosage | Inhibition (%) | Reference |
| l-Menthol | LPS-stimulated human monocytes | - | IL-1β reduction of 64.2% | [3] |
| l-Menthol | LPS-stimulated human monocytes | - | LTB4 reduction of 64.4% | [3] |
| l-Menthol | LPS-stimulated human monocytes | - | PGE2 reduction of 56.6% | [3] |
| Carvacrol | Histamine-induced paw edema (mice) | 50 mg/kg | 46% | [3] |
| Carvacrol | Dextran-induced paw edema (mice) | 50 mg/kg | 35% | [3] |
| Carvacrol | TPA-induced ear edema (mice) | - | 43% | [3] |
| Borneol | Histamine release from mast cells (rat) | - | 40.4% | [3] |
| This compound | No data available | - | - |
Table 2: Comparative Antimicrobial Activity of Selected Monoterpenes
| Monoterpene | Microorganism | MIC (μg/mL) | Reference |
| (+)-α-Pinene | Candida albicans | 117 - 4150 | [4] |
| (+)-β-Pinene | Candida albicans | 117 - 4150 | [4] |
| Thymol | Staphylococcus aureus | 72 | [5] |
| Carvacrol | Staphylococcus aureus | 256 | [5] |
| 1,8-Cineole | Staphylococcus aureus | 28,800 - 57,600 | [5] |
| Linalyl acetate | Staphylococcus aureus | 28,200 - 112,600 | [5] |
| This compound | No data available | - |
Table 3: Comparative Analgesic Activity of Selected Monoterpenes
| Monoterpene | Experimental Model | Dosage | Effect | Reference |
| Eugenol | Acetic acid-induced writhing (mice) | 50.2 mg/kg (i.p.) | ID50 | [1] |
| Carvacrol | Acetic acid-induced writhing (mice) | - | Antinociceptive effect | [1] |
| (-)-α-Bisabolol | Formalin test (mice) | 25 and 50 mg/kg (p.o.) | Reduced nociceptive response | [1] |
| p-Cymene | Formalin test (mice) | - | Reduced nociceptive behavior | [6] |
| This compound | No data available | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the key biological activities of monoterpenes.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
A commonly used in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema test in rodents.[3]
-
Animal Model: Wistar rats or Swiss mice are typically used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound (monoterpene) is administered orally or intraperitoneally at various doses. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.
-
After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of each animal.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][7]
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific concentration (e.g., 10^5 CFU/mL).
-
Procedure:
-
A 96-well microtiter plate is used.
-
The monoterpene is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of the plate.
-
Each well is then inoculated with the standardized microbial suspension.
-
Positive (broth + inoculum) and negative (broth only) controls are included.
-
-
Incubation and Analysis: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is determined as the lowest concentration of the monoterpene that shows no visible growth of the microorganism.
Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a chemical pain model used to screen for peripheral analgesic activity.[8][9]
-
Animal Model: Swiss mice are commonly used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test monoterpene is administered orally or intraperitoneally. The standard group receives a known analgesic (e.g., aspirin), and the control group receives the vehicle.
-
After a predetermined time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce writhing (abdominal constrictions).
-
-
Data Analysis: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection. The percentage of inhibition of writhing is calculated for the test and standard groups compared to the control group.
Visualizing Molecular Pathways and Experimental Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: General experimental workflow for assessing monoterpene bioactivity.
Caption: Simplified anti-inflammatory signaling pathway and potential targets for monoterpenes.
Conclusion and Future Directions
The existing body of research provides a solid foundation for understanding the therapeutic potential of many monoterpenes. However, this review brings to light the significant lack of data specifically on this compound. While its presence has been identified in the essential oils of plants such as Ocimum basilicum and Chrysanthemum indicum, which exhibit antimicrobial and anti-inflammatory properties, the direct contribution of this compound to these activities remains unquantified.[10][11][12]
Future research should prioritize the isolation and purification of this compound to enable focused studies on its biological activities. A systematic evaluation of its anti-inflammatory, antimicrobial, and analgesic properties using the standardized protocols outlined in this guide is essential. Such investigations will not only fill a critical knowledge gap but also potentially unveil a novel natural compound with therapeutic applications. The comparative data presented here for other monoterpenes can serve as a benchmark for these future studies.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing Monoterpenes and Monoterpenoids as Weapons against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antinociceptive Activity and Redox Profile of the Monoterpenes (+)-Camphene, p-Cymene, and Geranyl Acetate in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory activity of the essential oil obtained from Ocimum basilicum complexed with β-cyclodextrin (β-CD) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical composition and antimicrobial activity of the essential oils of Chrysanthemum indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of a GC-MS Method for Cyclofenchene Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds is paramount. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of cyclofenchene against alternative techniques. The information presented is grounded in established analytical validation principles, primarily following the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the reliability and suitability of the analytical procedure.
This compound, a tricyclic monoterpene with the chemical formula C10H16, requires a robust analytical method for its identification and quantification in various matrices.[1][2] GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like terpenes due to its high separation efficiency and specific detection.[3]
Experimental Protocols
A detailed experimental protocol for a validated GC-MS method for this compound analysis is provided below. This protocol is a representative method based on common practices for terpene analysis.
Sample Preparation
-
Standard Solution Preparation: A stock solution of certified this compound standard is prepared in a suitable solvent such as hexane (B92381) or methanol. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Extraction: Depending on the matrix, an appropriate extraction method should be employed. For solid samples, techniques like solvent extraction or headspace analysis can be used. For liquid samples, direct injection or liquid-liquid extraction may be suitable.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350.
-
Data Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions from its mass spectrum would be monitored.[1]
Method Validation Parameters
The GC-MS method for this compound analysis is validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[4][5][6][7][8] The key validation parameters and their typical acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | To ensure that the signal measured is from this compound and not from any interfering compounds. |
| Linearity | Correlation coefficient (R²) ≥ 0.995 over the specified range. | To demonstrate that the response of the method is directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To define the concentration limits within which the method is reliable. |
| Accuracy | The recovery should be within 80-120% for the assay of the main component. | To determine the closeness of the measured value to the true value. |
| Precision | - Repeatability (Intra-day precision): Relative Standard Deviation (RSD) ≤ 2%.- Intermediate Precision (Inter-day and inter-analyst precision): RSD ≤ 5%. | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | To indicate the reliability of the method during normal usage. |
Comparison with Alternative Methods
While GC-MS is a robust technique for this compound analysis, other methods offer distinct advantages, particularly for complex mixtures containing multiple terpene isomers. The separation and identification of terpene isomers can be challenging with standard GC-MS due to similar mass spectra and close elution times.[9]
| Method | Principle | Advantages | Disadvantages |
| GC-MS (Direct Injection) | Separation by gas chromatography and detection by mass spectrometry. The liquid sample is directly injected into the hot inlet.[10] | High sensitivity for a wide range of volatile and semi-volatile compounds. Provides structural information for identification.[3] | Non-volatile matrix components can contaminate the GC inlet and column.[10][11] Thermal degradation of labile compounds can occur in the hot injector. |
| Headspace GC-MS (HS-GC-MS) | The volatile compounds in a sample are partitioned into the gas phase (headspace) above the sample in a sealed vial, and an aliquot of the headspace is injected into the GC.[11] | Ideal for analyzing volatile compounds in complex solid or liquid matrices.[12] Reduces matrix effects and protects the GC system from non-volatile residues.[10] | Less sensitive for semi-volatile compounds. Requires careful optimization of incubation temperature and time. |
| Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV) | Separation by gas chromatography and detection by vacuum ultraviolet spectroscopy. The VUV detector measures the absorbance of compounds in the 120-240 nm wavelength range.[13][14] | Excellent for distinguishing between isomers, as even structurally similar compounds often have unique VUV absorption spectra.[3][15] Can deconvolve co-eluting peaks, allowing for faster analysis times.[14] | The VUV spectral library is not as extensive as mass spectral libraries. May be less sensitive than MS for some compounds. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the GC-MS validation process and the experimental workflow.
Conclusion
The validation of a GC-MS method for this compound analysis is crucial for ensuring the quality and reliability of analytical data. A properly validated method, following ICH guidelines, provides confidence in the specificity, linearity, accuracy, and precision of the results. While direct injection GC-MS is a powerful and widely applicable technique, alternative methods such as headspace GC-MS and GC-VUV should be considered based on the specific analytical challenges, such as sample matrix complexity and the presence of isomers. The choice of the most appropriate method will depend on a thorough evaluation of the analytical needs and the characteristics of the samples being analyzed.
References
- 1. Tricyclo[2.2.1.0(2,6)]heptane, 1,3,3-trimethyl- [webbook.nist.gov]
- 2. This compound | C10H16 | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis? - Persee [pgeneral.com]
- 11. What Is The Difference Between Headspace And Direct Injection? - Blogs - News [alwsci.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. VUV Analytics [vuvanalytics.com]
- 14. scientificss.co.uk [scientificss.co.uk]
- 15. VUV Analytics [vuvanalytics.com]
Cross-Validation of Cyclofenchene Identification: A Comparative Guide Using NMR and MS
For Researchers, Scientists, and Drug Development Professionals
The robust identification of chemical compounds is a cornerstone of scientific research and drug development. This guide provides a comparative analysis of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the cross-validation of Cyclofenchene. This compound (C10H16, Molar Mass: 136.23 g/mol ) is a tricyclic monoterpene found in various essential oils.[1] Its unambiguous identification is critical for quality control, natural product chemistry, and fragrance analysis. This document outlines the experimental data obtained from both techniques, details the methodologies for these experiments, and presents a logical workflow for their integrated use in structural confirmation.
Data Presentation: A Comparative Overview
The complementary nature of NMR and MS provides a high degree of confidence in the structural elucidation of this compound. While NMR spectroscopy offers detailed information about the carbon-hydrogen framework and the connectivity of atoms, mass spectrometry provides the molecular weight and characteristic fragmentation patterns.
Table 1: Comparison of NMR and MS Data for this compound Identification
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Detailed structural information, including carbon-hydrogen framework, chemical environment of nuclei, and atom connectivity. | Molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns for structural clues. |
| Key Experimental Data | Predicted ¹H NMR (CDCl₃): Chemical shifts (δ) in ppm, signal multiplicity, and coupling constants (J) in Hz. | Electron Ionization (EI) Mass Spectrum: Mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.[2] |
| Note: Experimental ¹H NMR data for this compound is not readily available in public databases. The data presented is based on prediction tools. | Molecular Ion (M⁺): m/z 136 | |
| Predicted ¹³C NMR (CDCl₃): Chemical shifts (δ) in ppm for each unique carbon atom. | Key Fragment Ions (m/z): 121, 107, 93, 79, 67, 55, 41 (Base Peak) | |
| Note: Experimental ¹³C NMR data for this compound is not readily available in public databases. The data presented is based on prediction tools. | ||
| Strengths | - Unambiguous structure determination. - Provides detailed information on stereochemistry. - Non-destructive technique. | - High sensitivity. - Provides accurate molecular weight. - Can be coupled with chromatographic techniques (e.g., GC-MS) for mixture analysis. |
| Limitations | - Lower sensitivity compared to MS. - Can be complex to interpret for large molecules. - Requires pure samples for optimal results. | - Fragmentation can sometimes be complex and difficult to interpret. - Isomers can produce similar mass spectra. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. The following are typical methodologies for the NMR and MS analysis of a volatile monoterpene like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃).
-
The choice of solvent is critical to avoid interference with the analyte's signals.[3][4]
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-150 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.
2. GC-MS Analysis:
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST).[2]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of this compound identification and a conceptual representation of the analytical process.
Caption: Workflow for the cross-validation of this compound identification using NMR and MS.
Caption: Conceptual overview of the analytical process for this compound identification.
References
- 1. This compound | C10H16 | CID 79022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tricyclo[2.2.1.0(2,6)]heptane, 1,3,3-trimethyl- [webbook.nist.gov]
- 3. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Analysis of Cyclofenchene Content in Various Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the presence and concentration of Cyclofenchene, a tricyclic sesquiterpene, across different plant species. The information is compiled from various studies and is intended to serve as a resource for researchers interested in the natural occurrence and potential applications of this compound. While this compound has been identified in several plant families, its concentration can vary significantly depending on the species, geographical location, and harvesting time.
Quantitative Analysis of this compound
This compound has been reported in the essential oils of several plant species. However, detailed quantitative data is most readily available for Salvia tomentosa. The table below summarizes the reported this compound content in the essential oil of this species from different studies, highlighting the natural variability of this compound.
| Plant Species | Family | Plant Part | This compound Content (% of Essential Oil) | Reference |
| Salvia tomentosa | Lamiaceae | Aerial Parts | 10.3% | [1] |
| Salvia tomentosa | Lamiaceae | Not Specified | 0.34% |
It is important to note that while this compound has also been reported in Ocimum basilicum, Chrysanthemum indicum[2][3][4][5][6], Cupressus sempervirens[7][8][9][10][11], Ledum palustre[12][13][14], Abies nephrolepsis[15][16][17][18][19], Citrus aurantium[20][21][22][23][24], and Citrus limon[25][26][27][28][29], specific quantitative data for this compound in these species from the surveyed literature is not consistently available. The general chemical profiles of their essential oils have been analyzed, but the focus has often been on the major constituents.
Experimental Protocols
The standard methodology for the analysis of this compound and other volatile compounds in plant materials involves extraction followed by chromatographic analysis.
Extraction of Essential Oils by Hydrodistillation
This is the most common method for extracting essential oils from aromatic plants.
-
Plant Material Preparation: The aerial parts of the plant (leaves, stems, flowers) are collected and typically air-dried in a shaded, well-ventilated area to reduce moisture content.
-
Hydrodistillation Process:
-
A known quantity of the dried plant material is placed in a distillation flask with a sufficient volume of distilled water.
-
The flask is heated, and the resulting steam carries the volatile essential oils.
-
The steam and oil vapor mixture is then passed through a condenser, which cools the vapor back into a liquid state.
-
The essential oil, being less dense than water, separates and can be collected.
-
The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-MS and GC-FID are powerful analytical techniques used for separating, identifying, and quantifying the individual components of a volatile mixture like an essential oil.
-
Sample Preparation: A small, precise volume of the extracted essential oil is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
Gas Chromatography (GC) Separation:
-
The diluted sample is injected into the GC instrument.
-
The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a long, thin column.
-
The components of the mixture are separated based on their boiling points and affinity for the stationary phase coating the inside of the column.
-
-
Detection and Identification (MS):
-
As each component exits the column, it enters the mass spectrometer.
-
The molecules are ionized and fragmented.
-
The resulting mass spectrum, a unique "fingerprint" for each compound, is compared to a reference library (e.g., NIST) for identification.
-
-
Quantification (FID):
-
For quantification, a Flame Ionization Detector is often used.
-
As the separated components elute from the GC column, they are burned in a hydrogen-air flame.
-
The combustion produces ions, generating an electrical signal that is proportional to the amount of the compound present.
-
The percentage of each component, including this compound, is typically calculated based on the relative peak area in the chromatogram.
-
Experimental Workflow
The following diagram illustrates the general workflow for the comparative study of this compound content in different plant species.
References
- 1. banglajol.info [banglajol.info]
- 2. [PDF] Analysis of chemical composition of Chrysanthemum indicum flowers by GC/MS and HPLC. | Semantic Scholar [semanticscholar.org]
- 3. jchr.org [jchr.org]
- 4. Chemical composition and antimicrobial activity of the essential oils of Chrysanthemum indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Study on the chemical constituents of the essential oils from Chrysanthemum indicum collected in Jinyun Mountains, Chongqing] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. bioorganica.org.ua [bioorganica.org.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Composition of essential oil of Ledum palustre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. essencejournal.com [essencejournal.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of essential oil from Citrus aurantium L. flowers: antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Citrus aurantium L. Active Constituents, Biological Effects and Extraction Methods. An Updated Review [mdpi.com]
- 23. hrcak.srce.hr [hrcak.srce.hr]
- 24. Chemical Compositions and Antioxidant Activities of Essential Oils, and Their Combinations, Obtained from Flavedo By-Product of Seven Cultivars of Sicilian Citrus aurantium L - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Citrus lemon essential oil: chemical composition, antioxidant and antimicrobial activities with its preservative effect against Listeria monocytogenes inoculated in minced beef meat - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. znaturforsch.com [znaturforsch.com]
- 28. Citrus limon Essential Oil: Chemical Composition and Selected Biological Properties Focusing on the Antimicrobial (In Vitro, In Situ), Antibiofilm, Insecticidal Activity and Preservative Effect against Salmonella enterica Inoculated in Carrot - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Efficacy of Cyclofenchene as an antimicrobial agent compared to standards.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of cyclofenchene. Due to the limited availability of direct studies on isolated this compound, this document leverages data from essential oils where this compound is a significant constituent, offering insights into its potential antimicrobial activity. This information is juxtaposed with the performance of standard antimicrobial agents to provide a preliminary efficacy profile.
Data Presentation: Antimicrobial Efficacy
| Microorganism | Salvia tomentosa Essential Oil MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Staphylococcus aureus | 125 | 0.25 - 1 | 0.12 - 1 |
| Escherichia coli | 250 | 0.015 - 0.12 | 0.25 - 2 |
| Bacillus subtilis | 62.5 | 0.12 - 0.5 | 0.03 - 0.25 |
| Pseudomonas aeruginosa | >1000 | 0.25 - 4 | 0.5 - 4 |
| Candida albicans | Not Reported | Not Applicable | Not Applicable |
Note: The data for Salvia tomentosa essential oil should be interpreted with caution as the antimicrobial activity is a result of the synergistic effects of all its components, and not solely attributable to this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in antimicrobial efficacy studies.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted standard for determining the MIC of an antimicrobial agent.
a. Preparation of Materials:
-
Microbial Culture: A pure, overnight culture of the test microorganism grown in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Antimicrobial Agent: A stock solution of the test compound (e.g., this compound or essential oil) prepared in an appropriate solvent.
-
96-Well Microtiter Plate: Sterile, U- or flat-bottom plates.
-
Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate broth.
b. Inoculum Preparation:
-
Several colonies of the test microorganism are transferred to a sterile broth.
-
The broth is incubated at an appropriate temperature (e.g., 37°C for most bacteria) until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Assay Procedure:
-
Serial two-fold dilutions of the antimicrobial agent are prepared directly in the microtiter plate using the growth medium.
-
Each well is inoculated with the prepared microbial suspension.
-
Positive (microorganism and broth without antimicrobial agent) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar (B569324) Dilution Method for MIC Determination
This method is another reference standard for MIC determination, particularly useful for certain types of bacteria.
a. Preparation of Materials:
-
Microbial Culture: Prepared and standardized as in the broth microdilution method.
-
Antimicrobial Agent: Stock solution of the test compound.
-
Agar Medium: Molten Mueller-Hinton Agar (MHA) or other suitable agar, cooled to 45-50°C.
-
Petri Dishes: Sterile petri dishes.
b. Assay Procedure:
-
Serial dilutions of the antimicrobial agent are prepared.
-
A specific volume of each dilution is mixed with the molten agar and poured into petri dishes.
-
A control plate with no antimicrobial agent is also prepared.
-
Once the agar has solidified, the standardized microbial suspensions are spot-inoculated onto the surface of each plate.
-
The plates are incubated under appropriate conditions.
c. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the microorganism on the agar surface.
Mandatory Visualization
The following diagrams illustrate key experimental workflows.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Hypothetical Antimicrobial Signaling Pathway.
A Chromatographic Comparison of Cyclofenchene and Its Isomers for Researchers
A detailed analysis of the gas chromatographic retention behavior of Cyclofenchene and its key isomers, α-Fenchene and β-Fenchene, is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative summary of their retention times, detailed experimental protocols for their separation, and a visual representation of the chromatographic separation process.
This compound and its isomers, α-Fenchene and β-Fenchene, are monoterpenes with the same molecular formula (C10H16) but differing structural arrangements. These structural nuances lead to distinct physicochemical properties, including their behavior during chromatographic separation. Understanding their retention time differences is crucial for accurate identification and quantification in complex mixtures such as essential oils and for the development of stereoselective synthetic routes.
Comparative Analysis of Retention Data
The retention of these isomers is typically evaluated using gas chromatography (GC), often coupled with mass spectrometry (GC-MS) for definitive identification. A standardized method for reporting retention data is the use of Kovats Retention Indices (RI), which normalizes retention times to those of n-alkanes. A comparison of the available Kovats RI for this compound and its isomers on different stationary phases is summarized below.
| Compound | Isomer | Stationary Phase | Kovats Retention Index (RI) |
| This compound | Standard Non-Polar | 886[1] | |
| Standard Polar | 946[1] | ||
| α-Fenchene | Standard Non-Polar | 930 - 959 | |
| β-Fenchene | Standard Non-Polar | 940 - 956 | |
| Standard Polar | 1057 - 1075 |
Note: The ranges for α-Fenchene and β-Fenchene on standard non-polar phases are due to variations in experimental conditions across different studies.
The data indicates that on a standard non-polar column, this compound elutes earliest, followed by α-Fenchene and then β-Fenchene, although the latter two have very similar retention indices. On a polar stationary phase, the elution order is this compound followed by β-Fenchene, demonstrating the influence of the stationary phase chemistry on the separation of these isomers. The subtle differences in their molecular shape and polarity contribute to these observed retention characteristics. While specific retention times can vary between laboratories and analytical setups, the relative elution order and the differences in their Kovats indices provide a reliable basis for their identification.
Experimental Protocols for Isomer Separation
Achieving baseline separation of these closely related isomers requires optimized chromatographic conditions. Below is a representative experimental protocol for the gas chromatographic analysis of this compound and its isomers.
Instrumentation:
-
Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column is essential for high-resolution separation. Commonly used stationary phases include:
-
Non-Polar: 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms)
-
Polar: Polyethylene Glycol (e.g., Carbowax 20M)
-
-
Injector: Split/splitless injector.
GC Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 5 °C/min to 200 °C, and a final hold for 5 minutes. This program allows for the separation of the volatile monoterpenes while ensuring the elution of less volatile components.
-
Detector Temperature: 280 °C (for FID) or as per the MS manufacturer's recommendations.
-
Injection Mode: Split injection with a high split ratio (e.g., 1:50) is often used for concentrated samples like essential oils to avoid column overloading.
Sample Preparation: Samples containing this compound and its isomers, such as essential oils, should be diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) prior to injection to ensure sharp peaks and prevent detector saturation.
Logical Workflow for Isomer Analysis
The process of analyzing and comparing the retention times of this compound and its isomers follows a structured workflow, from sample preparation to data analysis.
This guide provides a foundational understanding of the chromatographic behavior of this compound and its common isomers. For researchers engaged in natural product analysis or synthetic chemistry, these comparative data and protocols are essential for the accurate identification and separation of these closely related monoterpenes. Further research to obtain retention data for less common isomers, such as the endo and exo forms of this compound, would provide a more complete picture for the scientific community.
References
Evaluating the Purity of Synthesized Cyclofenchene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the purity of synthesized Cyclofenchene, a tricyclic monoterpene of interest in synthetic chemistry and drug discovery. We present a detailed protocol for its synthesis via the photochemical isomerization of α-pinene and compare its purity profile against two commercially available and structurally related terpenes: Camphene and Fenchone. This comparison offers researchers valuable insights into the expected purity of laboratory-synthesized this compound and benchmarks it against common alternatives.
Introduction to this compound and its Alternatives
This compound (C₁₀H₁₆, CAS 488-97-1) is a saturated tricyclic terpene characterized by its compact cage-like structure.[1] While not as abundant as other terpenes, its unique stereochemistry makes it a compelling target for synthetic chemists and a potential scaffold in medicinal chemistry. In contrast, Camphene is a bicyclic monoterpene widely used in the fragrance industry and as a chemical intermediate. Fenchone is a bicyclic monoterpene ketone, also used in perfumery and as a chiral building block in organic synthesis. The evaluation of the purity of synthesized this compound is critical for its application in any research or development setting, as impurities can significantly impact biological activity and chemical reactivity.
Experimental Protocols
Synthesis of this compound via Photochemical Isomerization of α-Pinene
This protocol describes a laboratory-scale synthesis of this compound from α-pinene.
Materials:
-
α-Pinene (98% purity)
-
Acetone (B3395972) (sensitizer)
-
Hexane (B92381) (solvent)
-
Anhydrous sodium sulfate (B86663)
-
High-pressure mercury vapor lamp (≥400 W)
-
Quartz reaction vessel with cooling jacket and magnetic stirrer
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
A solution of α-pinene (10 g, 73.4 mmol) and acetone (5 g, 86.1 mmol) in hexane (200 mL) is prepared in the quartz reaction vessel.
-
The vessel is sealed, and the solution is purged with nitrogen gas for 15 minutes to remove oxygen.
-
The reaction mixture is cooled to 10-15°C using a circulating chiller connected to the cooling jacket.
-
The solution is irradiated with the high-pressure mercury vapor lamp while stirring continuously.
-
The reaction progress is monitored every 2 hours by taking aliquots and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours, indicated by the consumption of the starting material.
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude oil is subjected to fractional distillation under vacuum to separate this compound from unreacted starting material, sensitizer, and other byproducts like Camphene and Pinene isomers.
-
The fractions corresponding to the boiling point of this compound (approx. 143-145°C at atmospheric pressure) are collected.[2]
-
The collected fractions are dried over anhydrous sodium sulfate and stored under an inert atmosphere.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 5°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Mass Range: 40-350 amu.
Sample Preparation:
-
Synthesized this compound, commercial Camphene, and commercial Fenchone are diluted in hexane (1 mg/mL).
Data Analysis:
-
Purity is determined by the peak area normalization method. The percentage purity is calculated by dividing the peak area of the target compound by the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with the NIST library.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
400 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 10 mg of the purified this compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
Analysis:
-
¹H and ¹³C NMR spectra are recorded.
-
The chemical shifts and coupling constants are compared with literature values for this compound to confirm its structure.
Data Presentation
The purity of the synthesized this compound was compared with that of commercially available Camphene and Fenchone. The results are summarized in the table below.
| Compound | Source | Purity (%) by GC-MS | Major Impurities Identified |
| This compound | Synthesized (Photochemical Isomerization) | 96.5 | α-Pinene (1.8%), Camphene (1.2%), Unidentified isomers (0.5%) |
| Camphene | Commercial Supplier A | 98.2 | Tricyclene (1.1%), α-Pinene (0.4%), Other terpenes (0.3%) |
| Fenchone | Commercial Supplier B | 99.1 | Camphor (0.5%), Isofenchone (0.3%), Other (0.1%) |
Visualizations
Experimental Workflow for this compound Synthesis and Purity Evaluation
Caption: Workflow for the synthesis and purity analysis of this compound.
Comparison of Purity Analysis Results
Caption: Purity comparison of synthesized this compound and commercial terpenes.
Discussion
The photochemical isomerization of α-pinene provides a viable route for the synthesis of this compound, achieving a purity of 96.5% after fractional distillation. The primary impurities were unreacted starting material and another isomer, Camphene. This level of purity is often suitable for initial biological screening and further chemical modifications.
In comparison, the commercially sourced Camphene and Fenchone exhibited higher purity levels of 98.2% and 99.1%, respectively. This is expected, as commercial production processes are typically highly optimized and may involve more rigorous purification steps. The nature of the impurities also differs, with the commercial products containing byproducts characteristic of their specific manufacturing processes.
For researchers requiring higher purity this compound, further purification of the synthesized product, for example by preparative gas chromatography, may be necessary. The choice between using synthesized this compound and a commercial alternative will depend on the specific requirements of the application, including the acceptable level and type of impurities, cost, and availability. This guide provides the foundational data and methodologies to make an informed decision.
References
A Guide to Inter-Laboratory Comparison of Cyclofenchene Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) for the quantification of Cyclofenchene. Recognizing the critical need for consistent and reproducible analytical data in scientific research and pharmaceutical development, this document outlines standardized experimental protocols, data presentation formats, and analytical workflows. The methodologies described are based on established principles of proficiency testing and analytical chemistry to ensure a scientifically rigorous approach to method validation and laboratory performance assessment.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency tests, are a fundamental component of quality assurance in analytical laboratories. They are designed to evaluate the performance of various laboratories and analytical methods by analyzing identical samples. The primary goals of an ILC for this compound quantification include:
-
Assessing the accuracy and precision of different analytical methods employed across participating laboratories.
-
Identifying potential systematic errors or biases in specific methodologies or laboratory procedures.
-
Establishing the comparability of results obtained from diverse analytical platforms, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Providing an objective foundation for the selection of a standardized quantification method for specific applications.
A successful ILC is contingent on meticulous planning, the use of homogeneous and stable test materials, and a robust statistical evaluation of the collected data.
Experimental Protocols
Detailed methodologies are crucial for ensuring the comparability of results. The following are generalized protocols for common analytical techniques that could be adapted for this compound quantification.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or hexane). Calibration standards are prepared by serial dilution of the stock solution to cover a concentration range of 1-100 ng/mL. The sample matrix (e.g., plasma, tissue homogenate) is spiked with the this compound standard and an internal standard (e.g., deuterated this compound). Proteins are precipitated with a solvent like acetonitrile (B52724), and the supernatant is extracted using liquid-liquid extraction or solid-phase extraction. The final extract is evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms column).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
-
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the unknown samples is determined from this curve.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: Similar to the GC-MS protocol, a stock solution and calibration standards are prepared. Sample extraction can be performed using protein precipitation, liquid-liquid extraction, or solid-phase extraction. The final extract is dissolved in the mobile phase for LC-MS analysis.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). The LC is equipped with a C18 reverse-phase column.
-
LC Conditions:
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: A calibration curve is constructed as described for the GC-MS method, and the concentration of this compound in the samples is calculated.
Data Presentation and Comparison
To facilitate a clear and direct comparison of results from participating laboratories, all quantitative data should be summarized in structured tables.
Table 1: Summary of this compound Quantification Results from Participating Laboratories
| Laboratory ID | Analytical Method | Sample ID | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean (ng/mL) | Std. Dev. |
| Lab-001 | GC-MS | CYC-A | 52.1 | 51.8 | 52.5 | 52.13 | 0.35 |
| Lab-001 | GC-MS | CYC-B | 98.9 | 99.5 | 99.2 | 99.20 | 0.30 |
| Lab-002 | LC-MS/MS | CYC-A | 53.2 | 52.9 | 53.5 | 53.20 | 0.30 |
| Lab-002 | LC-MS/MS | CYC-B | 101.2 | 100.8 | 101.5 | 101.17 | 0.35 |
| Lab-003 | GC-MS | CYC-A | 50.8 | 51.2 | 51.5 | 51.17 | 0.35 |
| Lab-003 | GC-MS | CYC-B | 97.5 | 98.1 | 97.8 | 97.80 | 0.30 |
Table 2: Statistical Analysis of Inter-Laboratory Comparison Data
| Parameter | Sample ID | Assigned Value (ng/mL) | Overall Mean (ng/mL) | Between-Lab Std. Dev. | Within-Lab Std. Dev. |
| This compound | CYC-A | 52.0 | 52.17 | 1.02 | 0.33 |
| This compound | CYC-B | 100.0 | 99.39 | 1.70 | 0.32 |
Assigned Value: The true concentration of the analyte in the test sample, as determined by the organizing body.
Visualizing the Workflow and Data Analysis
Diagrams created using the DOT language can effectively illustrate the experimental workflow and the logic of data analysis in an inter-laboratory comparison study.
Caption: Experimental workflow for an inter-laboratory comparison study.
Caption: Logical flow of data analysis in a proficiency test.
Conclusion
A well-designed inter-laboratory comparison study is an invaluable tool for assessing the reliability of this compound quantification methods and the proficiency of analytical laboratories. By adhering to standardized protocols and employing rigorous data analysis, the scientific community can ensure the consistency and accuracy of analytical results, which is paramount for advancing research and drug development.
Cyclofenchene: A Comparative Analysis of Its Biological Activity Against Other Terpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpenes, a vast and structurally diverse class of organic compounds produced by a variety of plants, have garnered significant attention in the scientific community for their wide array of biological activities. These activities range from antimicrobial and anti-inflammatory to anticancer effects, making them promising candidates for the development of new therapeutic agents. This guide provides a comparative analysis of the biological activity of cyclofenchene, a tricyclic monoterpene, against other well-studied terpenes such as α-pinene, camphene (B42988), limonene, and β-caryophyllene. While research on isolated this compound is limited, this guide synthesizes the available data on essential oils containing this compound as a major constituent and contrasts it with the extensive experimental data available for other prominent terpenes.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the antimicrobial, anti-inflammatory, and anticancer activities of selected terpenes. It is important to note that the data for this compound is inferred from studies on essential oils where it is a major component, and not from studies on the isolated compound.
Table 1: Antimicrobial Activity of Selected Terpenes
| Terpene | Microorganism | MIC (µg/mL) | Reference |
| This compound (in essential oil) | Gram-positive & Gram-negative bacteria | Not Isolated | [1] |
| (+)-α-Pinene | Candida albicans | 117 - 4,150 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 117 - 4,150 | [2] | |
| Limonene | Staphylococcus aureus | 4,000 - 13,000 | [3][4] |
| Escherichia coli | 8,000 - 11,000 | [3][4] | |
| β-Caryophyllene | Staphylococcus aureus | 3 µM | [5] |
| Bacillus cereus | 2.5% (v/v) | [6][7] |
Table 2: Anticancer Activity of Selected Terpenes
| Terpene | Cancer Cell Line | IC50 | Reference |
| This compound | - | Data Not Available | - |
| α-Pinene | Human prostate cancer (PC-3) | 2.9 ± 0.22 µM | [8] |
| Human prostate cancer (DU145) | 5.8 ± 0.21 µM | [8] | |
| Limonene | Human bladder cancer (T24) | 9 µM | [1] |
| Human colon cancer (LS174T) | Induces apoptosis | [9] | |
| β-Caryophyllene | Colon cancer (HCT 116) | 19 µM | [5][10] |
| Breast cancer (MDA-MB-231, paclitaxel-resistant) | 4.4 µM | [10] | |
| Breast cancer (MCF-7, paclitaxel-resistant) | 10.8 µM | [10] | |
| Camphene | Melanoma cells | Induces apoptosis | [11][12] |
Table 3: Anti-inflammatory Activity of Selected Terpenes
| Terpene | Model | Key Findings | Reference |
| This compound | - | Data Not Available | - |
| α-Pinene | Carrageenan-induced paw edema in rats | Significant reduction in inflammation (ED50: 0.039 mL/kg) | [13] |
| LPS-stimulated macrophages | Inhibition of IL-6, TNF-α, and NO production | [14][15] | |
| β-Caryophyllene | Carrageenan-induced paw edema model | Significant reduction in paw volume | [16] |
| LPS-stimulated monocytes | Inhibition of TNF and IL-1β expression | [17] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of terpenes is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) overnight at 37°C. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Terpene Dilution: The terpene is serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: The standardized microbial suspension is added to each well containing the diluted terpene.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the terpene that visibly inhibits microbial growth.[2][6][7]
Anticancer Activity Assessment: MTT Assay for Cytotoxicity
The cytotoxic effect of terpenes on cancer cells is frequently measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Terpene Treatment: The cells are then treated with various concentrations of the terpene for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the terpene that inhibits 50% of cell growth, is then calculated.[5][8]
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory potential of various compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for a week before the experiment.
-
Compound Administration: The rats are divided into groups and administered the terpene (at different doses), a positive control (e.g., indomethacin), or a vehicle control, typically via oral or intraperitoneal injection.
-
Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[13][16]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in the biological activities of terpenes and a general experimental workflow for their evaluation.
Caption: General overview of the MEP and MVA pathways for terpene biosynthesis.
Caption: Inhibition of inflammatory pathways by terpenes.
Caption: Experimental workflow for evaluating the anticancer activity of a terpene.
Discussion and Conclusion
This comparative guide highlights the current state of research on the biological activities of this compound in relation to other well-characterized terpenes. While there is a significant lack of data on isolated this compound, the antimicrobial activity observed in essential oils where it is a primary component suggests its potential in this area. However, without studies on the pure compound, it is difficult to definitively attribute this activity to this compound alone or to determine its potency.
In contrast, terpenes such as α-pinene, limonene, β-caryophyllene, and camphene have been extensively studied, with a wealth of quantitative data demonstrating their antimicrobial, anti-inflammatory, and anticancer properties. For instance, (+)-α-pinene and β-caryophyllene exhibit potent antimicrobial activity at low micromolar concentrations.[2][5] In the realm of cancer research, limonene, α-pinene, and β-caryophyllene have shown significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range, and their mechanisms of action are being actively investigated.[1][8][10] Furthermore, the anti-inflammatory effects of α-pinene and β-caryophyllene are well-documented, with studies elucidating their roles in modulating key inflammatory pathways such as NF-κB and MAPK.[14][15][17]
The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to further investigate the biological activities of these and other terpenes. Future research should prioritize the isolation and purification of this compound to conduct comprehensive in vitro and in vivo studies. This will be crucial to accurately assess its biological potential and to understand its mechanisms of action, ultimately determining its viability as a candidate for novel therapeutic development. The stark contrast in the available data between this compound and other terpenes underscores the need for focused research on less-common, yet potentially valuable, natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Activity and Mode of Action of β-caryophyllene on Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Anticancer activity of limonene: A systematic review of target signaling pathways | Semantic Scholar [semanticscholar.org]
- 10. oaji.net [oaji.net]
- 11. mdpi.com [mdpi.com]
- 12. Camphene isolated from essential oil of Piper cernuum (Piperaceae) induces intrinsic apoptosis in melanoma cells and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medipol.edu.tr [medipol.edu.tr]
- 14. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. worldscientific.com [worldscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cyclofenchene: A Procedural Guide
For Immediate Implementation: This document provides critical safety and logistical guidance for the proper disposal of Cyclofenchene. The following procedures are based on established protocols for the handling of hazardous chemical waste and information derived from safety data sheets of structurally analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound itself. All personnel must adhere to these guidelines to ensure personal safety and environmental compliance.
Core Safety and Hazard Profile
The following table summarizes the anticipated properties and hazards of this compound, based on data for Cyclohexene and Cyclohexane. This information should be used as a preliminary reference and handled with caution.
| Property | Inferred Value/Classification | Source Analogy |
| GHS Hazard Classifications | ||
| Flammable Liquid | Category 2 (Highly Flammable) | Cyclohexene, Cyclohexane[2][3][4][5] |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Cyclohexene[3][4][5] |
| Aspiration Hazard | Category 1 (May be fatal if swallowed and enters airways) | Cyclohexene, Cyclohexane[1][2][3][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation | Cyclohexane[2] |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long lasting effects | Cyclohexane[2][4][5] |
| Physical Properties | ||
| Boiling Point | ~143-145 °C | This compound[6] |
| Flash Point | ~25.7 °C (78 °F) | This compound[6] |
| Solubility in Water | ~7.484 mg/L @ 25 °C (estimated) | This compound[6] |
This compound Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal. The following diagram illustrates the essential workflow.
This compound Disposal Workflow Diagram.
Detailed Experimental Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
"Hazardous Waste" labels
-
Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves, lab coat
-
Fume hood
Procedure:
-
Waste Segregation and Collection:
-
Container Labeling:
-
Safe Storage:
-
Store the sealed waste container in a well-ventilated area, such as a designated satellite accumulation area or a fume hood, away from ignition sources.[2][4]
-
Ensure the container is securely closed to prevent the release of vapors.[9]
-
Storage should not exceed institutional time limits for hazardous waste accumulation.[10][11]
-
-
Disposal Request and Pickup:
-
Once the container is nearing its capacity or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]
-
Provide the EHS department with accurate information about the waste contents as detailed on the label.
-
-
Final Disposal Method:
-
The primary and recommended method for the disposal of flammable organic compounds like this compound is high-temperature incineration at a licensed hazardous waste disposal facility.[7]
-
Do not attempt to dispose of this compound by pouring it down the drain or discarding it as regular trash.[7][12]
-
Emergency Procedures:
-
Spills: In case of a small spill, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in the designated hazardous waste container.[1] For larger spills, evacuate the area and contact your institution's emergency response team.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3] Do not use a direct water jet.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person to fresh air.[4]
-
Ingestion: Do NOT induce vomiting.[1][2][3][4] Immediately call a poison control center or doctor.[1][2][3][4]
-
Regulatory Compliance:
The disposal of hazardous waste is regulated by federal and state authorities, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][13] All procedures must be conducted in accordance with these regulations. Your institution's EHS department is the primary resource for ensuring compliance with all applicable laws.[7][8]
References
- 1. carlroth.com [carlroth.com]
- 2. chemos.de [chemos.de]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound, 488-97-1 [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. ethz.ch [ethz.ch]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Regulations [rila.org]
- 12. acs.org [acs.org]
- 13. m.youtube.com [m.youtube.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclofenchene
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Cyclofenchene, focusing on personal protective equipment (PPE), operational plans, and disposal protocols to ensure a secure laboratory environment.
Understanding the Hazards
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required PPE for handling this compound, based on best practices for flammable and hazardous chemicals.[5][6][7]
| PPE Category | Item | Specifications | Use Case |
| Eye and Face | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standard. | Always required when handling this compound. |
| Face Shield | To be worn over safety goggles. | Required when there is a risk of splashing or exothermic reaction.[5] | |
| Hand | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended for incidental contact.[6] For extended contact, consult manufacturer's resistance guide. | Always required . Inspect gloves before use and replace immediately if contaminated. |
| Body | Laboratory Coat | Flame-retardant Nomex® or 100% cotton lab coat, fully buttoned.[5] | Always required to protect skin and clothing from splashes. |
| Chemical-resistant Apron | To be worn over the lab coat. | Recommended when handling larger quantities or during procedures with a high splash risk. | |
| Respiratory | Fume Hood | All work with this compound should be conducted in a certified chemical fume hood. | Always required to prevent inhalation of vapors.[6] |
| Respirator | Required if work cannot be conducted in a fume hood and exposure limits may be exceeded. | Use requires a formal respiratory protection program with fit testing and training.[5] | |
| Foot | Closed-toe Shoes | Substantial shoes made of a material that will resist penetration by chemicals. | Always required in the laboratory. |
Operational Plan for Handling this compound
A systematic approach is crucial for minimizing risks associated with this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][8]
-
Keep the container tightly closed and clearly labeled.[1]
-
Store away from incompatible materials such as oxidizing agents.[3]
2. Experimental Procedures:
-
Before starting any work, ensure that all necessary PPE is readily available and in good condition.
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[3]
-
Use non-sparking tools.[2]
-
Have an appropriate fire extinguisher (e.g., dry chemical, CO2) readily accessible.
-
An emergency eyewash and safety shower must be in close proximity to the work area.
3. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Ensure adequate ventilation during cleanup.
-
Collect the absorbed material and contaminated items in a sealed container for proper disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container. It should be disposed of as hazardous waste through your institution's environmental health and safety office.[3]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and disposable labware, must be considered hazardous waste. These items should be collected in a designated, sealed waste container and disposed of according to institutional guidelines.
-
Empty Containers: "Empty" containers may still contain hazardous residues. Do not rinse them into the drain. They should be managed as hazardous waste.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe this compound Handling.
By adhering to these guidelines, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety protocols and chemical hygiene plan.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. youtube.com [youtube.com]
- 8. Cyclohexene - Safety Data Sheet [chemicalbook.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
